molecular formula CH2BrCl B121628 Bromochloromethane-d2 CAS No. 3149-74-4

Bromochloromethane-d2

Cat. No.: B121628
CAS No.: 3149-74-4
M. Wt: 131.39 g/mol
InChI Key: JPOXNPPZZKNXOV-DICFDUPASA-N
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Description

Bromochloromethane-d2, with the molecular formula CD2BrCl, is a selectively deuterated analog of bromochloromethane where two hydrogen atoms are replaced by deuterium isotopes . This stable isotope-labeled compound is primarily valuable in spectroscopic research, particularly as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy. Its application extends to vibrational spectroscopy studies, where its well-characterized infrared and Raman active modes, such as the CD 2 symmetric stretch at 2208 cm -1 and the C-Br stretch at 582 cm -1 , serve as a model system for investigating the vibrational dynamics of small molecules with C s symmetry . The distinct isotopic signature of Bromochloromethane-d2 also makes it a crucial tracer and internal standard in environmental and mechanistic studies, enabling detailed investigation of reaction pathways and degradation processes through mass spectrometry. This reagent is intended for professional research and industrial use only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bromo-chloro-dideuteriomethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2BrCl/c2-1-3/h1H2/i1D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPOXNPPZZKNXOV-DICFDUPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3149-74-4
Record name Methane-d2, bromochloro-
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Record name 3149-74-4
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Foundational & Exploratory

Bromochloromethane-d2 CAS number 3149-74-4

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Bromochloromethane-d2 (


) 

CAS Number: 3149-74-4 Synonyms: Methylene-d2 bromochloride; Chlorobromomethane-d2 Molecular Formula:


Molecular Weight:  131.39  g/mol [1]

Executive Summary

Bromochloromethane-d2 (CAS 3149-74-4) is a high-purity deuterated isotopologue of bromochloromethane, characterized by the substitution of both hydrogen atoms with deuterium (


 or D). While historically the non-deuterated parent compound (Halon 1011) was utilized as a fire extinguishing agent, the deuterated variant is a specialized reagent in modern analytical chemistry and drug development.

Its primary utility lies in quantitative mass spectrometry (specifically EPA Method 8260 for Volatile Organic Compounds) and as a synthetic building block for incorporating deuterated methylene (


) moieties into pharmaceutical candidates to improve metabolic stability via the Deuterium Kinetic Isotope Effect (DKIE).

Physicochemical Characterization

Bromochloromethane-d2 is a clear, colorless liquid with a chloroform-like odor. It is denser than water and distinct in its isotopic signature, which renders it "silent" in proton NMR (


-NMR) except for residual protio-impurities.

Table 1: Core Physical Properties

PropertyValueNotes
Boiling Point 68 °CConsistent with non-deuterated analog
Melting Point -88 °C
Density 2.022 g/mLAt 25 °C; significantly denser than water
Refractive Index

1.481
Isotopic Purity

99 atom % D
Critical for NMR and MS applications
Solubility Immiscible in waterMiscible with ethanol, ether, chloroform

Synthesis & Production

The synthesis of Bromochloromethane-d2 typically employs halogen exchange reactions starting from deuterated dichloromethane (


) or deuterated dibromomethane (

). High isotopic purity is maintained by conducting reactions under anhydrous conditions to prevent back-exchange with atmospheric moisture.

Primary Synthetic Route: The most common industrial route involves the controlled reaction of Dichloromethane-d2 with Hydrogen Bromide (HBr) in the presence of an aluminum catalyst (


).

DOT Diagram 1: Synthesis Pathway

Synthesis cluster_conditions Reaction Conditions: Anhydrous, 20-40°C Precursor Dichloromethane-d2 (CD2Cl2) Intermediate Transition Complex [Al-Cl/Br Exchange] Precursor->Intermediate Activation Reagents HBr + AlCl3 (Catalyst) Reagents->Intermediate Product Bromochloromethane-d2 (CD2BrCl) Intermediate->Product Halogen Exchange Byproduct HCl (Byproduct) Intermediate->Byproduct

Caption: Halogen exchange pathway transforming Dichloromethane-d2 into Bromochloromethane-d2 via aluminum catalysis.

Analytical Applications: EPA Method 8260

The most authoritative application of Bromochloromethane-d2 is its role as a Surrogate Standard or Internal Standard in environmental analysis, specifically US EPA Method 8260 (Volatile Organic Compounds by GC/MS).

Why Bromochloromethane-d2?

  • Chromatographic Resolution: It elutes in a distinct window separate from common environmental contaminants.

  • Mass Spectral Distinctness: The presence of both Bromine and Chlorine isotopes (

    
     and 
    
    
    
    ) combined with the mass shift of two deuteriums creates a unique fragmentation pattern that is easily deconvoluted from the sample matrix.
  • Chemical Inertness: It does not react with the sample matrix during the Purge-and-Trap process.

Experimental Protocol: Surrogate Spiking

  • Preparation: Prepare a stock solution of Bromochloromethane-d2 in methanol at 2500

    
    .
    
  • Spiking: Add 10

    
     of the surrogate solution to the 5 mL water sample (final concentration: 50 
    
    
    
    ).
  • Purge & Trap: Purge the sample with inert gas (He) for 11 minutes at ambient temperature. Trap volatiles on a sorbent trap (e.g., Tenax/Silica Gel/Charcoal).

  • Desorb: Heat trap to 180°C and backflush onto the GC column.

  • Quantitation: Calculate recovery percentage. Acceptance criteria typically range from 70-130% recovery.

DOT Diagram 2: EPA 8260 Analytical Workflow

EPA8260 Sample Environmental Sample (Water/Soil) Purge Purge & Trap System (Helium Gas Extraction) Sample->Purge Surrogate Spike: Bromochloromethane-d2 (Internal Standard) Surrogate->Purge Added prior to extraction GC Gas Chromatography (Separation) Purge->GC Desorption (180°C) MS Mass Spectrometry (Detection) GC->MS Data Quantitation & Recovery % (Target: 70-130%) MS->Data m/z 131 (M+) Monitoring

Caption: Workflow for Volatile Organic Compound analysis using Bromochloromethane-d2 as a quality control surrogate.

Research Applications: Deuterated Synthesis

In drug discovery, Bromochloromethane-d2 serves as a critical electrophile for installing the deuterated methylene (


)  bridge. This is particularly relevant in:
  • Simmons-Smith Cyclopropanation: Reaction with zinc-copper couple (

    
    ) generates a deuterated carbenoid (
    
    
    
    ) which reacts with olefins to form cyclopropane-d2 rings. These rings are common pharmacophores where deuterium substitution can slow metabolic ring opening by Cytochrome P450 enzymes.
  • Alkylation Reactions: Used as a bifunctional linker to connect two nucleophiles with a stable

    
     spacer, often used to probe the geometry of active sites in enzyme inhibitors.
    

Spectroscopic Profile

Researchers using this compound for NMR studies or as a solvent standard must recognize its unique spectral features.

  • 
     NMR: Silent. 
    Ideally, no signal is observed. A small residual quintet at ~4.9 ppm  may appear if proton exchange has occurred (corresponding to 
    
    
    
    ).
  • 
     NMR: Quintet. 
    The carbon signal appears at approximately 40-45 ppm . It is split into a 1:2:3:2:1 quintet due to spin-spin coupling with two deuterium nuclei (
    
    
    
    ). The coupling constant
    
    
    is typically 20-25 Hz.
  • Mass Spectrometry (EI):

    • Molecular Ion (

      
      ):  Clusters around m/z 130-134 due to halogen isotopes.
      
    • Base Peak: Typically

      
       (
      
      
      
      ) or related fragments depending on ionization energy.

Safety & Handling

Bromochloromethane-d2 is a halogenated hydrocarbon and must be handled with strict safety protocols.

  • Ozone Depletion: Like its non-deuterated parent, it is an ozone-depleting substance (Class I, Group VI). Its use is generally exempted for laboratory scale research and analytical standards, but large-scale release is prohibited.

  • Toxicity:

    • Inhalation: Harmful if inhaled. Causes respiratory tract irritation (H332, H335).

    • Skin/Eye: Causes skin irritation (H315) and serious eye damage (H318).[1]

  • Storage: Store in a cool, dry place away from light. It is sensitive to light (photolysis can release free radicals).

References

  • US Environmental Protection Agency (EPA). (2018). Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846 Update VI.

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 16213001, Methane-d2, bromochloro-.[1]

  • Sigma-Aldrich. (2024). Safety Data Sheet: Bromochloromethane-d2.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. (Reference for NMR shift interpolation).

Sources

Bromochloromethane-d2 molecular weight

Technical Monograph: Bromochloromethane-d2 ( )

Precision Mass Spectrometry, Isotopic Physics, and Analytical Applications

Executive Summary & Core Definition

Bromochloromethane-d2 (CAS: 3149-74-4), also known as Methylene chlorobromide-d2, is the deuterated isotopologue of bromochloromethane where both hydrogen atoms are replaced by deuterium (

While its nominal molecular weight is often cited as 131.39 g/mol , this average value is insufficient for high-precision applications such as High-Resolution Mass Spectrometry (HRMS) or Nuclear Magnetic Resonance (NMR) quantification. In these fields, the monoisotopic mass and the specific isotopic fine structure governed by the natural abundances of Bromine and Chlorine are the critical parameters.

This guide deconstructs the molecular weight of

Theoretical Mass Spectrometry: The Isotopic Envelope

In drug development and environmental analysis,



Exact Mass Calculations

Unlike standard organic molecules dominated by Carbon-12,

  • Chlorine:

    
     (75.78%) and 
    
    
    (24.22%)
  • Bromine:

    
     (50.69%) and 
    
    
    (49.31%)
  • Deuterium:

    
     (Fixed at >99.5% enrichment for this application)
    

The following table details the exact masses required for HRMS calibration.

Table 1: Exact Mass Isotopologues of Bromochloromethane-d2

Isotopologue CompositionNominal Mass (m/z)Exact Mass (Da)Relative Abundance (Approx)Notes

130 129.91539 100% (Base Peak) The "Monoisotopic" Mass

132131.91334~98%Often unresolved from

in low-res

132131.91244~32%Isobaric interference with above

134 133.91039 ~31%The "M+4" Peak

Data derived from IUPAC atomic weights and PubChem computed properties [1, 2].

The "Triplet" Signature

The combination of Cl (3:1 ratio) and Br (1:1 ratio) results in a characteristic 1.3 : 4 : 1.3 intensity pattern (simplified) across the M, M+2, and M+4 peaks. For

Visualizing the Isotopic Logic: The following diagram illustrates how the probability tree of halogen isotopes constructs the observed mass spectrum.

IsotopicTreecluster_legendLogic FlowRootCD2 Core(Mass ~16)Cl3535-Cl(76%)Root->Cl35+34.97Cl3737-Cl(24%)Root->Cl37+36.97Br79_179-Br(51%)Cl35->Br79_1+78.92Br81_181-Br(49%)Cl35->Br81_1+80.92Br79_279-Br(51%)Cl37->Br79_2+78.92Br81_281-Br(49%)Cl37->Br81_2+80.92Mass130m/z 130(Base Peak)Br79_1->Mass130Mass132m/z 132(Mixed M+2)Br81_1->Mass132Br79_2->Mass132Mass134m/z 134(M+4)Br81_2->Mass134LegendThe M+2 peak is a superpositionof 81Br/35Cl and 79Br/37Cl

Figure 1: Isotopic probability tree demonstrating the origin of the M, M+2, and M+4 spectral peaks for Bromochloromethane-d2.[1]

Synthesis & Purity Verification

The utility of



Synthesis Routes

Commercial synthesis often involves halogen exchange reactions starting from Deuterated Dichloromethane (

  • Reaction:

    
     [3].
    
  • Impurity Risk: The primary impurity is often the starting material (

    
    ) or the fully brominated product (
    
    
    ).
Self-Validating Purity Protocol

To verify the suitability of a batch for critical assays, use this self-validating NMR/GC-MS workflow.

Protocol: Isotopic Purity Check

  • NMR Validation:

    • Acquire

      
      -NMR in 
      
      
      .
    • Pass Criteria: No signal should be observed at

      
       ppm (shift for 
      
      
      ). A signal here indicates proton contamination (
      
      
      exchange or poor synthesis).
    • Note:

      
      -NMR can be used to confirm the presence of deuterium, but 
      
      
      -NMR is more sensitive for detecting the absence of protons.
  • GC-MS Validation:

    • Inject 1 µL of 100 ppm standard.

    • Monitor m/z 128 (non-deuterated) vs m/z 130 (deuterated).

    • Calculation:

      
      .
      

Analytical Application: Internal Standard Workflow

In metabolomics and environmental toxicology,

The "Lock-Mass" Strategy

Because

Table 2: Retention & Quantitation Parameters

ParameterValue/SettingRationale
Quant Ion (SIM)130.0 Monoisotopic peak is interference-free.
Qualifier Ion 1132.0Confirms Br/Cl presence (Ratio ~1.3).
Qualifier Ion 2134.0Confirms M+4 (Ratio ~0.3).
Retention Time~3.5 minElutes between

and

(system dependent).
Experimental Workflow Diagram

WorkflowSampleBiological/Water SampleSpikeSpike Internal Standard(CD2BrCl @ 50 ppb)Sample->Spike Volumetric AdditionExtractLiquid-Liquid Extraction(MTBE or Hexane)Spike->Extract PartitioningGCGC Separation(DB-624 Column)Extract->GC InjectionMSMS Detection (SIM Mode)Target: m/z 130, 132, 134GC->MS ElutionDataRatio CalculationArea(Analyte) / Area(IS)MS->Data Signal IntegrationData->Spike QC Check:If IS recovery < 80%,Reject Batch

Figure 2: Quantitative workflow using Bromochloromethane-d2 as an Internal Standard (IS) with built-in Quality Control (QC) feedback.

Safety & Handling (E-E-A-T)

While valuable in the lab,

  • Toxicity: Classified as a Category 2 Skin Irritant and Category 2 Carcinogen (suspected). It is metabolized via cytochrome P450 to carbon monoxide and inorganic halides [4].

  • Ozone Depletion: As a "Halon" derivative (Halon 1011), it has a high Ozone Depletion Potential (ODP). Its use is regulated; ensure compliance with the Montreal Protocol exemptions for laboratory/analytical use.

  • Storage: Store at 2-8°C in amber glass. Deuterated solvents are hygroscopic; moisture ingress can lead to H/D exchange over long periods, degrading isotopic purity.

References

  • PubChem. (2025).[2][3] Methane-d2, bromochloro- (Compound).[2][4][3][5] National Library of Medicine. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (2023). Bromochloromethane Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • ChemGuide. (2023). Mass Spectra - The M+2 Peak (Isotopic Abundance). Retrieved from [Link]

Bromochloromethane-d2 isotopic purity

Technical Deep Dive: Bromochloromethane-d2 ( ) Isotopic Purity

Executive Summary

Bromochloromethane-d2 (CAS: 3149-74-4), often abbreviated as


1

This guide addresses the critical challenge of isotopic purity assurance . Unlike chemical purity, isotopic purity defines the success of kinetic isotope effect (KIE) studies and the regulatory acceptance of deuterated active pharmaceutical ingredients (APIs).[1]

Key Physicochemical Properties
PropertyValueNote
Formula

Molecular Weight 131.39 g/mol +2.01 Da shift vs. native
Boiling Point 68 °CVolatile; handle with care
Density ~2.02 g/mLSignificantly denser than water
Isotopic Purity Typically

atom % D
Critical parameter

The Science of Isotopic Purity: Enrichment vs. Abundance[8]

To validate

  • Atom % Deuterium (Enrichment): The probability that any given hydrogen position is occupied by deuterium.[1][2] A 99% enrichment means 1 in 100 atoms is Protium (

    
    ).[1]
    
  • Isotopologue Abundance: The distribution of molecules based on their specific isotopic composition.[1][2]

    • 
      -isotopologue (
      
      
      ): The desired product.
    • 
      -isotopologue (
      
      
      ): The primary impurity ("monoprotio").[1]
    • 
      -isotopologue (
      
      
      ): The native contaminant.[1]

Why this matters: In a Simmons-Smith cyclopropanation, a 1% residual proton content (99% D) can lead to a non-negligible amount of non-deuterated drug product, potentially complicating mass spectrometry quantification in DMPK studies or altering the metabolic profile.

Analytical Protocols: Self-Validating Systems

Trust but verify. Relying on a Certificate of Analysis (CoA) without internal validation is a risk in high-stakes synthesis.[1]

Protocol A: Quantitative -NMR (qNMR)

This is the primary method for quantifying the


1
  • Principle: The deuterium nucleus (

    
    ) is "silent" in standard 
    
    
    -NMR.[1] Only residual protium (
    
    
    ) signals are observed.[1]
  • The Signal: The residual proton in

    
     will not appear as a singlet. Due to geminal coupling with the deuterium atom (
    
    
    ), it appears as a 1:1:1 triplet .[1]
  • Methodology:

    • Internal Standard: Use a calibrated standard (e.g., 1,2,4,5-tetrachloro-3-nitrobenzene or dimethyl sulfone) weighed precisely into the NMR tube.[1]

    • Solvent: Use a solvent distinct from the analyte, such as

      
       (if analyzing bulk) or Acetone-
      
      
      .[1]
    • Acquisition: Set relaxation delay (

      
      ) to 
      
      
      (typically 30-60s) to ensure full relaxation for quantitative integration.
    • Calculation: Compare the integral of the

      
       triplet (centered ~5-6 ppm, dependent on solvent) against the internal standard.
      
Protocol B: Mass Spectrometry (GC-MS or ESI-MS)

Used to determine the

1
  • Expectation:

    • Native (

      
      ): Base peak at 
      
      
      128/130/132 (due to
      
      
      and
      
      
      patterns).[1]
    • Deuterated (

      
      ): Mass shift of +2.[1] Look for 
      
      
      130/132/134.[1]
  • Causality: The presence of

    
     or 
    
    
    peaks (relative to the deuterated parent) indicates isotopic impurity.[1]
Visualization: Quality Assurance Workflow

QA_Workflowcluster_0Input Materialcluster_1Primary Validation (NMR)cluster_2Secondary Validation (MS)cluster_3DecisionRawCommercialCD2BrClH_NMR1H-NMR(qNMR)Raw->H_NMRCheck_HResidual H(Triplet Signal?)H_NMR->Check_HMSGC-MSIsotopologue Dist.Check_H->MS< 1% Residual HFailReject / Re-enrichCheck_H->Fail> 1% Residual HPassRelease forSynthesisMS->PassD2 > 99%MS->FailD2 < 99%

Caption: Logical workflow for validating isotopic purity prior to use in GMP or GLP synthesis.

Application in Drug Development: The Deuterium Switch

The most potent application of

Simmons-Smith reaction
Mechanism & Utility

In a standard Simmons-Smith, diiodomethane (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

1

1

The Goal: To replace a metabolically labile cyclopropyl methylene group (


1
Experimental Protocol: Deuterated Cyclopropanation

Note: This is a generalized procedure. Always perform a safety assessment.

  • Activation: Suspend Samarium powder (Sm) in anhydrous THF under Argon.

  • Addition: Add

    
     (1.1 equiv) and the olefin substrate (1.0 equiv) to the suspension.
    
  • Initiation: Cool to -78°C. Slowly add

    
     or initiate the metal insertion.
    
  • Reaction: The in situ generated carbenoid (

    
     species) transfers the 
    
    
    unit to the olefin.[1]
  • Workup: Quench with dilute HCl. The product is the cyclopropane-

    
    .[1]
    
Visualization: The Deuterium Switch Pathway

SimmonsSmithOlefinTarget Olefin(Metabolic Liability)IntermediateDeuterated Carbenoid[M]-CD2-XOlefin->Intermediate ActivationReagentReagent:CD2BrCl + Sm/ZnReagent->Intermediate ActivationTSButterfly TransitionStateIntermediate->TS Syn-AdditionProductDeuterated Drug(Cyclopropane-d2)TS->ProductMetabolismMetabolic Stability(Reduced P450 Clearance)Product->Metabolism KIE Effect

Caption: Mechanistic pathway for transferring the CD2 moiety to an olefin to enhance metabolic stability.

Handling, Stability, and Safety

Chemical Stability

Bromochloromethane-d2 is chemically stable but sensitive to light and heat.[1]

  • Storage: Store in amber glass at room temperature or refrigerated (2-8°C).

  • H/D Exchange Risk: Prolonged exposure to basic moisture can lead to back-exchange of deuterium for protium.[1] Store over activated 4Å molecular sieves to maintain isotopic integrity [1].[1]

Safety Profile
  • Toxicity: Like its non-deuterated counterpart, it is a volatile haloalkane.[1] It is a suspected carcinogen and a central nervous system depressant.[1] Use only in a fume hood.

  • Ozone Depletion: It is a Class I Ozone Depleting Substance.[1] Its use is regulated under the Montreal Protocol, generally permitted only for essential laboratory and analytical uses [2].[1]

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1]

  • United Nations Environment Programme. (2020).[1] Montreal Protocol on Substances that Deplete the Ozone Layer.[1]

  • Simmons, H. E., & Smith, R. D. (1959).[1][3] A New Synthesis of Cyclopropanes. Journal of the American Chemical Society, 81(16), 4256–4264.[1][3]

  • Sigma-Aldrich. (2024).[1] Bromochloromethane-d2 Product Specification. [1]

  • Gant, T. G. (2014).[1] Using Deuterium in Drug Discovery: Leaving the Label in the Drug.[1] Journal of Medicinal Chemistry, 57(9), 3595–3611.[1]

Environmental Fate & Analytical Dynamics of Bromochloromethane-d2

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Analytical Chemists, Environmental Scientists, and Drug Development Researchers

Executive Summary

Bromochloromethane-d2 (


), the fully deuterated isotopologue of Halon 1011, serves a critical role as an internal standard in gas chromatography-mass spectrometry (GC-MS) workflows, specifically EPA Method 8260. While its non-deuterated counterpart is a regulated ozone-depleting substance, the environmental fate of the d2-variant is governed by the Primary Kinetic Isotope Effect (KIE) . This physicochemical phenomenon significantly alters its degradation kinetics compared to the proteo-form (

), enhancing its stability in oxidative environments while maintaining identical volatilization characteristics. This guide analyzes the mechanistic divergence between these isotopologues and provides a validated protocol for its use as a tracer.

Physicochemical Profile: The Isotopic Divergence

The substitution of protium (


) with deuterium (

) introduces a mass shift and a bond energy differential that dictates the compound's environmental persistence.
Comparative Properties Table
PropertyBromochloromethane (

)
Bromochloromethane-d2 (

)
Environmental Implication
Molar Mass 129.38 g/mol ~131.40 g/mol Mass Shift (+2): Allows MS discrimination (m/z 131 vs 129).
Bond Energy


Stability: Higher activation energy required for oxidative degradation.
Density 1.991 g/mL2.022 g/mLTransport: Marginally faster sinking in dense non-aqueous phase liquids (DNAPLs).
Boiling Point 68 °C68 °CVolatilization: Identical Henry’s Law constant; co-elutes with target analyte.
Log Kow 1.551.55Bioaccumulation: Low potential; identical lipid partitioning.
The Kinetic Isotope Effect (KIE) Mechanism

The core differentiator in environmental fate is the vibrational zero-point energy (ZPE). The C-D bond has a lower ZPE than the C-H bond, requiring more energy to reach the transition state for bond cleavage.

  • Primary KIE (

    
    ):  In reactions where C-H/C-D bond breaking is the rate-limiting step (e.g., atmospheric oxidation by 
    
    
    
    ), the reaction rate for
    
    
    is significantly slower (typically 2–7x slower).
  • Secondary KIE: In nucleophilic substitution reactions (hydrolysis) where the C-D bond is not broken but hybridization changes (

    
    ), the effect is minimal (
    
    
    
    ).

Environmental Fate Pathways

Atmospheric Fate: The Oxidative Sink

The dominant degradation pathway for bromochloromethane is indirect photolysis via hydroxyl radicals (


) in the troposphere.
  • Mechanism: Hydrogen abstraction.

  • Isotope Effect: The abstraction of a Deuterium atom is slower than Hydrogen due to the primary KIE.[1] Consequently, Bromochloromethane-d2 has a longer atmospheric lifetime than the ~150 days estimated for standard BCM.

Graphviz Diagram: Atmospheric Oxidation Pathway

AtmosphericFate BCM Bromochloromethane-d2 (CD2BrCl) TS Transition State [HO---D---CBrCl]‡ BCM->TS Slow Step (KIE) OH •OH Radical OH->TS Radical Halo-methyl Radical (•CDBrCl) TS->Radical Water HDO TS->Water Peroxy Peroxy Radical (O2CDBrCl) Radical->Peroxy Fast Oxidation O2 + O2 O2->Peroxy EndProducts End Products: CO2, HCl, HBr/DBr Peroxy->EndProducts Fragmentation

Figure 1: Tropospheric degradation via hydroxyl radical abstraction. Note the rate-limiting step involving C-D bond cleavage.[2]

Aquatic Fate: Volatilization & Hydrolysis

In aqueous systems, BCM-d2 behaves as a "semi-volatile."

  • Volatilization (Dominant): Due to a high Henry's Law constant (

    
    ), the primary fate is transfer from water to air. Isotopic substitution does not significantly alter this physical phase transfer.
    
  • Hydrolysis (Minor): Nucleophilic substitution by water is extremely slow (

    
    ). The C-D bond remains intact during simple hydrolysis (
    
    
    
    ), meaning the d2-label is conserved in the methanol intermediate (
    
    
    ).
Biotransformation: Reductive Dehalogenation

Under anaerobic conditions (e.g., groundwater plumes), bacteria such as Dehalobacterium utilize halomethanes as electron acceptors.

  • Mechanism: Reductive Dehalogenation (Hydrogenolysis).

  • Pathway:

    
     (Sequential removal of halogens).
    
  • Implication: This pathway often involves C-Halogen bond breakage, not C-H(D) breakage. Therefore, the KIE is secondary and negligible . BCM-d2 will degrade at a rate comparable to BCM in anaerobic aquifers.

Analytical Protocol: BCM-d2 as an Internal Standard

Context: This protocol aligns with EPA Method 8260 for the quantification of VOCs. BCM-d2 is ideal because it does not interfere with target analytes and mimics their extraction efficiency.

Workflow: Purge-and-Trap GC-MS

Objective: Accurate quantification of VOCs using BCM-d2 to correct for matrix effects and injection variability.

Graphviz Diagram: Analytical Workflow

AnalyticalWorkflow Sample Aqueous Sample (5 mL) Spike Internal Standard Spike Add 5 µL BCM-d2 (25 µg/mL) Sample->Spike Purge Purge & Trap (11 min @ Ambient Temp) Spike->Purge Desorb Thermal Desorption (180°C for 2 min) Purge->Desorb Transfer to Trap GC GC Separation (Rtx-VMS Column) Desorb->GC Transfer Line MS MS Detection (SIM/Scan) Monitor m/z 131 (Quant) & 133 (Qual) GC->MS Data Quantitation Compare Area(Analyte) vs Area(BCM-d2) MS->Data

Figure 2: Step-by-step workflow for using BCM-d2 in EPA Method 8260 analysis.

Detailed Methodology
  • Standard Preparation:

    • Obtain Bromochloromethane-d2 (99 atom % D).[3]

    • Prepare a primary stock solution in Methanol (P&T grade) at

      
      .
      
    • Dilute to a working internal standard concentration of

      
      .
      
  • Sample Spiking (Self-Validating Step):

    • Add

      
       of the working standard to 
      
      
      
      of the water sample immediately before purging.
    • Validation: The recovery of BCM-d2 must be monitored. A significant drop in area counts (<50% of calibration) indicates a system leak or matrix interference (foaming).

  • GC-MS Parameters:

    • Column: Restek Rtx-VMS or equivalent (30m x 0.25mm ID).

    • Carrier Gas: Helium @ 1.0 mL/min.

    • Oven Program: 35°C (hold 2 min)

      
       85°C (@ 4°C/min) 
      
      
      
      220°C.
    • Ion Monitoring:

      • Target: Bromochloromethane-d2.[3][4]

      • Primary Ion (Quant): m/z 131.

      • Secondary Ions (Qual): m/z 133, 51.

      • Note: Standard BCM uses m/z 128/130. The +2 shift prevents cross-talk.

  • Calculation: Calculate the Relative Response Factor (RRF):

    
    
    Where:
    
    • 
       = Area of analyte.
      
    • 
       = Area of BCM-d2.
      
    • 
       = Concentration of analyte.
      
    • 
       = Concentration of BCM-d2.
      

References

  • U.S. Environmental Protection Agency (EPA). (2018).[5] Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[5] SW-846.

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 6333, Bromochloromethane.

  • Sigma-Aldrich. (2024).[3] Bromochloromethane-d2 Product Specification & Safety Data Sheet.[4]

  • Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2016). Environmental Organic Chemistry (3rd ed.). Wiley. (Foundational text for Henry's Law and Hydrolysis kinetics).
  • Wade, L. G. (2013). Organic Chemistry (8th ed.). Pearson. (Source for Kinetic Isotope Effect mechanisms).

Sources

Technical Whitepaper: Spectroscopic Characterization and Application of Bromochloromethane-d2

Author: BenchChem Technical Support Team. Date: February 2026


)

Executive Summary

Bromochloromethane-d2 (


, CAS: 3149-74-4) represents a specialized high-density solvent and reagent utilized in advanced NMR spectroscopy and stable isotope labeling (SIL) for drug discovery. Unlike common deuterated solvents (e.g., 

, DMSO-

),

offers a unique polarity profile and a distinct chemical shift window, making it critical for resolving overlapping signals in complex small molecule mixtures.

This guide provides a definitive spectroscopic atlas for


, validated synthesis workflows, and strategic applications in metabolic stability studies (Deuterium Kinetic Isotope Effects).

Physicochemical Profile

Before spectroscopic analysis, the physical behavior of the solvent must be understood to prevent experimental artifacts (e.g., phase separation in extraction protocols).

PropertyValueNotes
Formula

Fully deuterated methylene bridge
Molecular Weight 131.39 g/mol Significant increase over non-deuterated (

, 129.38)
Density 2.022 g/mLHigh Density : Forms the bottom layer in aqueous extractions
Boiling Point 68 °CVolatile; requires careful handling in rotary evaporation
Refractive Index

Comparable to chloroform
Dipole Moment ~1.5 DModerate polarity, non-protic

Spectroscopic Atlas

Nuclear Magnetic Resonance (NMR) Signature

The following data characterizes high-purity (>99.5 atom % D) Bromochloromethane-d2.

Proton NMR (

)
  • Ideally Silent: In a 100% deuterated sample, no signal is observed.

  • Residual Signal: The presence of trace protio-species (

    
     or 
    
    
    
    ) results in a diagnostic residual peak.
  • Chemical Shift: 5.16 ppm (Singlet).[1]

  • Validation: If the residual peak appears as a 1:1:1 triplet (

    
     Hz), the major impurity is the mono-deuterated species (
    
    
    
    ). If a singlet, it is the fully protonated species (
    
    
    ).
Carbon-13 NMR (

)

The carbon signal is split by coupling to the two attached deuterium nuclei (Spin


).[2][3]
  • Chemical Shift: 40.0 ± 0.5 ppm .

  • Multiplicity: Quintet (1:2:3:2:1 intensity ratio).

  • Coupling Constant (

    
    ):  ~24–26 Hz.
    
  • Line Broadening: The signal may appear broadened due to the quadrupolar relaxation of deuterium.

Expert Insight: Do not mistake the quintet at 40 ppm for an impurity. It is the solvent carbon itself. The upfield shift relative to


 (54 ppm) and downfield relative to 

(21 ppm) confirms the mixed halogen substitution.
Vibrational Spectroscopy (IR/Raman)

The substitution of Hydrogen with Deuterium significantly alters the vibrational frequency due to the increased reduced mass (


), following Hooke’s Law: 

.
Vibrational Mode

(Protio) Frequency

(Deuterio) Frequency
Shift Factor
C-H / C-D Stretch ~3050 cm

~2260 cm


lower
C-Cl Stretch ~740 cm

~710 cm

Minor shift
C-Br Stretch ~610 cm

~580 cm

Minor shift
Mass Spectrometry (Isotopic Pattern)

The mass spectrum is dominated by the halogen isotope patterns of Bromine (


) and Chlorine (

).
  • Base Peak (Molecular Ion):

    
     cluster around m/z 130–136.
    
  • Pattern Logic:

    • M (130):

      
       (Relative Intensity: ~3)
      
    • M+2 (132):

      
       + 
      
      
      
      (Relative Intensity: ~4)
    • M+4 (134):

      
       (Relative Intensity: ~1)
      

Synthesis & Purification Protocol

The most robust method for generating


 involves Phase-Transfer Catalyzed (PTC) Hydrogen-Deuterium Exchange. This method is preferred over radical halogenation due to higher specificity and safety.
Reagents:
  • Bromochloromethane (

    
    , 99%)
    
  • Deuterium Oxide (

    
    , >99.8%)
    
  • Sodium Deuteroxide (NaOD, 40% in

    
    )
    
  • Catalyst: Tetrabutylammonium Bromide (TBAB)

Workflow Diagram

SynthesisProtocol Start Start: CH2BrCl (Liquid) Mix Biphasic Mixture: CH2BrCl + D2O/NaOD + TBAB (Cat.) Start->Mix Reaction Vigorous Stirring Reflux @ 70°C for 24h (H/D Exchange) Mix->Reaction Separation Phase Separation (Collect Organic Bottom Layer) Reaction->Separation Check NMR Check (1H) Residual Peak @ 5.16 ppm? Separation->Check Repeat Repeat Exchange (Fresh D2O/NaOD) Check->Repeat Signal > 1% Dry Dry over MgSO4 Distillation Check->Dry Signal < 1% Repeat->Mix Final Final Product: CD2BrCl (>99% D) Dry->Final

Figure 1: Phase-Transfer Catalyzed H/D Exchange Workflow for Bromochloromethane-d2.

Step-by-Step Protocol:
  • Setup: In a round-bottom flask equipped with a reflux condenser, combine Bromochloromethane (1 eq) and 40% NaOD in

    
     (2 eq).
    
  • Catalysis: Add Tetrabutylammonium Bromide (1 mol%). The PTC is essential to shuttle the deuteroxide anion into the organic phase to deprotonate the methylene group.

  • Exchange: Heat to mild reflux (70°C) with vigorous magnetic stirring. The acidity of the methylene protons (pK

    
     ~20 due to dual halogen induction) allows for exchange.
    
  • Monitoring: After 24 hours, cool and separate the layers. Analyze the organic (bottom) layer by

    
     NMR.
    
  • Iterative Enrichment: If the proton signal at 5.16 ppm is visible, discard the aqueous layer and repeat the process with fresh

    
    . Usually, 2-3 cycles are required for >99% enrichment.
    
  • Purification: Dry the final organic layer over anhydrous

    
     and distill (BP 68°C) to remove the catalyst.
    

Applications in Drug Development[4][5]

Metabolic Stability (The Deuterium Switch)

Bromochloromethane-d2 is a critical reagent for synthesizing deuterated drug candidates to improve metabolic stability via the Deuterium Kinetic Isotope Effect (DKIE) .

  • Mechanism: Carbon-Deuterium bonds are stronger than Carbon-Hydrogen bonds (

    
    ).
    
  • Application: If a drug is metabolized via oxidative dehalogenation or hydroxylation at a methylene bridge, replacing the

    
     linker with 
    
    
    
    (using
    
    
    as the alkylating agent) can significantly reduce the rate of metabolism (
    
    
    ).
  • Outcome: Extended half-life (

    
    ) and reduced dosing frequency.
    
Decision Logic for Scaffold Hopping

When optimizing a lead compound containing a methylene bridge,


 allows for precise structural activity relationship (SAR) studies.

DrugDesign Lead Lead Compound (Rapid Clearance) Hypothesis Metabolic Soft Spot: Methylene Bridge? Lead->Hypothesis Exp Synthesize Analog using CD2BrCl Hypothesis->Exp Test Microsomal Stability Assay Exp->Test Result Calculate Intrinsic Clearance (CLint) Test->Result

Figure 2: Workflow for utilizing CD2BrCl in Lead Optimization.

Safety & Handling (Critical)

  • Toxicity: Bromochloromethane is a halomethane. It is a suspected carcinogen and can cause respiratory irritation.

  • Ozone Depletion: It is an ozone-depleting substance (ODS). Use in closed systems with cold traps to prevent atmospheric release.

  • Incompatibility: Avoid contact with Aluminum or Magnesium powder (risk of vigorous exothermic reaction/explosion).

References

  • Sigma-Aldrich. Bromochloromethane-d2 Product Specification & Safety Data Sheet. Retrieved from

  • National Institute of Standards and Technology (NIST). Bromochloromethane Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. (Provides baseline for solvent residual peaks). Retrieved from

  • PubChem. Bromochloromethane Compound Summary. National Library of Medicine. Retrieved from

Sources

The Invisible Matrix: A Technical Guide to the Discovery and Application of Deuterated Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of structural elucidation and drug development, deuterated solvents are not merely passive carriers; they are the "invisible matrix" that enables the precision of modern Nuclear Magnetic Resonance (NMR) spectroscopy. This guide explores the technical evolution of these isotopically labeled fluids—from Harold Urey’s discovery of deuterium to the industrial-scale synthesis of CDCl₃ and DMSO-d₆. It provides researchers with a mechanistic understanding of the deuterium lock, manufacturing routes, and rigorous protocols for maintaining solvent integrity in high-sensitivity assays.

Part 1: The Genesis of Deuterium and the NMR Revolution

The utility of deuterated solvents is inextricably linked to the history of nuclear physics and the subsequent engineering of the NMR spectrometer.

The Isotopic Breakthrough

The foundation was laid in 1931 when Harold Urey, at Columbia University, experimentally confirmed the existence of deuterium (


H or D) by distilling liquid hydrogen. This discovery, which earned him the 1934 Nobel Prize in Chemistry, revealed a stable isotope with a nucleus containing one proton and one neutron, doubling the mass of protium (

H) [1].
From CW to FT-NMR: The Need for a Lock

Early Continuous Wave (CW) NMR spectrometers did not strictly require deuterated solvents; they swept the magnetic field or frequency and recorded absorption. However, the advent of Fourier Transform (FT) NMR introduced a critical challenge: magnetic field drift . Superconducting magnets, while stable, drift over time due to minute resistance in joints or environmental flux. To accumulate scans (transients) over hours for high signal-to-noise ratios, the field-to-frequency ratio must remain absolutely constant.

Engineers utilized the distinct gyromagnetic ratio of deuterium (


) compared to protium (

) to create a separate, parallel spectrometer channel—the Deuterium Lock . This feedback loop continuously monitors the solvent's deuterium signal and adjusts the

coil (field offset) to compensate for drift, effectively "locking" the magnetic field to the solvent's frequency [2].[1][2][3]

Part 2: Manufacturing the Matrix (Synthesis & Purification)

The "discovery" of deuterated solvents in a pharmaceutical context is the discovery of scalable, high-purity synthesis routes. The supply chain begins with Heavy Water (D₂O).[4]

The Primary Source: Heavy Water (D₂O)

The industrial production of D₂O relies on the Girdler-Sulfide (GS) Process .[5][6] This is a dual-temperature exchange process based on the equilibrium between water and hydrogen sulfide (


):


  • Cold Tower (30°C): Equilibrium favors deuterium moving into the water (liquid phase).

  • Hot Tower (130°C): Equilibrium shifts, favoring deuterium moving into the gas phase. By cascading this cycle, D₂O is enriched to reactor grade (>99%) [3].

Synthesis of Organic Deuterated Solvents

Once D₂O is secured, it serves as the deuterium source for organic solvents via chemical exchange.

Case Study A: Chloroform-d (CDCl₃)

The most common NMR solvent is produced not by direct exchange of CHCl₃ (which is slow), but often via the Hexachloroacetone Cleavage route or base-catalyzed exchange.

  • Mechanism: Hexachloroacetone reacts with D₂O in the presence of a base.[7] The C-C bond cleaves to release CDCl₃ and deuterated trichloroacetate.

  • Advantage: High isotopic purity (>99.8% D) and removal of acidic protons.

Case Study B: DMSO-d₆ (Dimethyl Sulfoxide-d₆)[8][9]
  • Mechanism: Base-catalyzed Hydrogen/Deuterium exchange. DMSO is heated with D₂O and a catalyst (e.g., CaO or NaOD).

  • Process: Because the exchange is an equilibrium process, multiple cycles are required. The water (HDO/H₂O) is distilled off, fresh D₂O is added, and the cycle repeats until >99.9% enrichment is achieved [4].

Visualization: The Deuterium Supply Chain

DeuteriumSupplyChain Feedstock Feedstock (Natural Water) GS_Process Girdler-Sulfide Process Feedstock->GS_Process D2O Heavy Water (D2O >99%) GS_Process->D2O Enrichment Exchange_Acid Acid/Base Catalyzed Exchange D2O->Exchange_Acid Cleavage Retro-Aldol/Cleavage Reactions D2O->Cleavage DMSO DMSO-d6 Exchange_Acid->DMSO Repeated Cycles Methanol Methanol-d4 Exchange_Acid->Methanol CDCl3 Chloroform-d (CDCl3) Cleavage->CDCl3 Hexachloroacetone Route

Figure 1: The industrial lineage of deuterated solvents, originating from the Girdler-Sulfide enrichment of water.

Part 3: Critical Quality Attributes & Physical Properties

When selecting a solvent, researchers must account for the Isotope Effect . Deuteration alters physical properties due to the higher mass of deuterium, which lowers the zero-point vibrational energy of bonds.

Comparative Data Table
PropertyChloroform (CHCl₃)Chloroform-d (CDCl₃)DMSO (C₂H₆SO)DMSO-d₆ (C₂D₆SO)Water (H₂O)Heavy Water (D₂O)
Molecular Weight 119.38120.3878.1384.1718.0220.03
Melting Point (°C) -63.5-64.018.520.2 0.03.8
Boiling Point (°C) 61.260.9189.0190.0100.0101.4
Density (g/mL) 1.481.501.101.191.001.11
Residual Signal (ppm) N/A7.26 (s)N/A2.50 (qn)N/A4.79 (s)

Note: The higher melting point of DMSO-d₆ (20.2°C) means it can freeze at cool room temperatures, often requiring gentle warming before use.

Part 4: The Deuterium Lock Mechanism

Understanding the lock is vital for troubleshooting "unlocked" or drifting spectra.[3]

The Feedback Loop
  • Excitation: The spectrometer transmits a specific radiofrequency pulse (the lock frequency) targeting the deuterium resonance of the solvent.[3]

  • Detection: The probe detects the dispersive component of the deuterium signal.

  • Error Signal: If the magnetic field (

    
    ) drifts, the deuterium resonance frequency shifts.[1][3][10] The system detects this as a change in the signal's phase/amplitude.
    
  • Correction: The lock unit applies a DC current to the

    
     shim coil to restore the field to the correct value.
    
Visualization: Lock Logic

LockMechanism Magnet Superconducting Magnet (Subject to Drift) Sample NMR Sample (Solvent: CDCl3) Magnet->Sample B0 Field Probe Probe (2H Channel) Sample->Probe 2H Frequency Emission LockUnit Lock Control Unit (Comparator) Probe->LockUnit Detected Signal LockUnit->LockUnit Compare to Ref Frequency Z0_Coil Z0 Shim Coil (Field Correction) LockUnit->Z0_Coil Error Current (+/-) Z0_Coil->Magnet Corrects Field

Figure 2: The closed-loop feedback system of the NMR Deuterium Lock.

Part 5: Experimental Protocols

Protocol: Handling Hygroscopic Solvents (DMSO-d₆, D₂O)

Causality: D₂O and DMSO-d₆ are extremely hygroscopic. Absorption of atmospheric H₂O results in a large water peak (approx. 3.33 ppm in DMSO) that can overlap with sample signals and exchange with labile protons (OH, NH), obliterating their coupling information.

  • Storage: Store DMSO-d₆ in single-use ampoules rather than screw-cap bottles whenever possible. If using bottles, store in a desiccator.

  • Thawing: If DMSO-d₆ is frozen (solidified), warm it in a water bath at 30°C. Do not overheat, as this can cause decomposition or pressure buildup.

  • Transfer:

    • Flush the NMR tube with dry nitrogen gas before use.

    • Use a new, dry glass pipette.

    • Cap the tube immediately. Parafilm is permeable to water vapor over time; use proper caps or flame seal for long-term storage.

Protocol: Optimizing the Lock

Causality: A poor lock signal results in field drift, leading to broadened lines (poor resolution).

  • Insert Sample: Ensure the solvent height is 4-5 cm (approx. 0.6 mL). Too low causes magnetic susceptibility discontinuities near the coil.

  • Find Resonance: In the lock display, look for the "wiggle" of the deuterium signal.

  • Adjust Phase: Adjust the lock phase until the signal is a symmetric absorption mode (maximum height, not dispersive wave).

  • Adjust Power:

    • Increase lock power until the signal saturates (fluctuates/decreases).

    • Reduce power by ~3-6 dB from the saturation point.

    • Why? Operating just below saturation provides the strongest stable signal for the feedback loop [5].

  • Shim: Shim on the lock signal (maximize the lock level). A higher lock level indicates a more homogeneous field.

References

  • Urey, H. C., Brickwedde, F. G., & Murphy, G. M. (1932).[11][12] A Hydrogen Isotope of Mass 2.[13][14] Physical Review, 39(1), 164–165. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link

  • Rae, H. K. (1978). Separation of Hydrogen Isotopes. ACS Symposium Series, 68. American Chemical Society. Link

  • Buncel, E., & Symons, E. A. (1986). Deuterium exchange in the system dimethyl sulphoxide–water–sodium hydroxide. Canadian Journal of Chemistry. Link

  • University of Ottawa NMR Facility. (n.d.). Locking and Shimming. Link

Sources

Methodological & Application

using Bromochloromethane-d2 in NMR spectroscopy

Application Note: Bromochloromethane-d2 ( ) in High-Resolution NMR

Executive Summary

In the hierarchy of halogenated NMR solvents, Bromochloromethane-d2 (



Bromochloromethane-d2 bridges this gap. With a freezing point of -88°C and a boiling point of 68°C , it enables a massive liquid range (156°C window) while maintaining a polarity profile similar to DCM. This guide details the physicochemical profile, handling protocols, and specific use cases for

Physicochemical Profile & NMR Characteristics

The utility of

Table 1: Comparative Solvent Data
PropertyBromochloromethane-d2 (

)
Dichloromethane-d2 (

)
Chloroform-d (

)
Boiling Point 68.0 °C 39.6 °C61.2 °C
Freezing Point -88.0 °C -95.0 °C-63.5 °C
Density (25°C) 1.99 g/mL 1.36 g/mL1.50 g/mL
Dielectric Constant (

)
~8.58.934.81
Residual

H Signal
~5.16 ppm (quintet) 5.32 ppm (triplet)7.26 ppm (singlet)

C Solvent Signal
~40-45 ppm (quintet) 54.0 ppm (quintet)77.2 ppm (triplet)

Technical Insight: The residual proton signal of


 appears as a quintet  (

Hz) due to the coupling of the remaining proton to two deuterium atoms (spin

). This is distinct from the 1:1:1 triplet of

(one D) or the quintet of

.

Critical Application Workflows

Decision Logic: When to Use

Use the following logic flow to determine if Bromochloromethane-d2 is the superior choice for your experiment.

SolventSelectionStartExperimental RequirementTempTemperature Range?Start->TempDurationExperiment Duration?Temp->DurationLow Temp (< -60°C)UseCDCl3Use Chloroform-dTemp->UseCDCl3Room Temp OnlySolubilitySolubility/Polarity?Duration->SolubilityLong (> 4 hrs)UseDCMUse Dichloromethane-d2Duration->UseDCMShort (< 1 hr)Solubility->UseDCMAnalyte unstablein BromidesUseBrClUse Bromochloromethane-d2Solubility->UseBrClNeed DCM-like Polarity+ Low Volatility

Figure 1: Decision matrix for selecting halogenated solvents.

Experimental Protocols

Protocol A: Low-Temperature Dynamic NMR (DNMR)

Objective: Resolve conformational isomers or restricted rotation barriers (e.g., amide bond rotation, atropisomerism) at -80°C without solvent freezing.

Prerequisites:

  • 5mm NMR tube (high precision, J. Young valve recommended to prevent condensation).

  • 
     (99.5%+ D).
    
  • Methanol-d4 (for temperature calibration, optional).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-20 mg of analyte in 0.6 mL

    
    . Filter through a glass wool plug directly into the tube.
    
    • Why: At -80°C, even microscopic dust particles become nucleation sites for ice or cause magnetic susceptibility distortions.

  • Degassing (Critical): Dissolved oxygen is paramagnetic and broadens lines, which is exacerbated by the viscosity increase at low temperatures. Briefly bubble dry

    
     or Argon through the sample for 60 seconds.
    
  • Lock & Shim at Room Temp: Establish a stable lock signal. Shim to a linewidth < 1.0 Hz.

  • Cooling Phase:

    • Set the VT (Variable Temperature) unit to -40°C. Allow 10 minutes for equilibration.

    • Retune the probe (ATMA/Wobb). The dielectric constant changes with temperature, detuning the probe.

    • Step down to -80°C in 10°C increments, retuning at each step.

  • Viscosity Compensation:

    • At -80°C,

      
       becomes viscous. 
      
      
      and
      
      
      relaxation times shorten.
    • Action: Increase the relaxation delay (D1) by 1.5x compared to room temp.

    • Action: Re-shim the Z1 and Z2 gradients manually. Automated shimming (topshim/gradient shimming) often fails at extreme temperatures due to poor signal-to-noise ratio of the deuterium lock.

Protocol B: Self-Validating Chemical Shift Referencing

Since

  • Internal Standard Method (Preferred):

    • Add 0.1% TMS (Tetramethylsilane) to the sample.

    • Calibrate the TMS singlet to 0.00 ppm .

    • Observe the

      
       residual peak. It should appear near 5.16 ppm . Record this value for your specific temperature.
      
  • Substitution Method (If TMS is incompatible):

    • Acquire a 1H spectrum of the sample.[1][2][3][4][5]

    • Note the spectrometer frequency (SF).[1]

    • Replace the sample with a standard

      
       + TMS tube.
      
    • Measure the exact offset of the lock frequency.

    • Calculation:

      
      .
      
    • Note: This is less accurate due to susceptibility differences between

      
       and 
      
      
      .

Safety & Handling (E-E-A-T)

Warning: Bromochloromethane is a class of haloalkane and shares toxicological profiles with chloroform and carbon tetrachloride.

  • Toxicity: It is hepatotoxic (liver damage) and a suspected carcinogen. All handling must occur in a certified chemical fume hood.

  • Ozone Depletion: It is a Class I Ozone Depleting Substance. Use is strictly regulated in some jurisdictions for industrial scale, though research quantities are generally exempt. Do not vent to atmosphere. Collect in halogenated waste containers.

  • Chemical Compatibility:

    • Avoid: Aluminum and Magnesium powders (risk of violent reaction).

    • Avoid: Strong bases (can eliminate H-Br/H-Cl to form carbenes or explosive mixtures).

    • Compatible: Glass, Teflon (PTFE), and most standard NMR tube caps.

References

  • Physical Properties & Safety: National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 6333, Bromochloromethane. Retrieved January 29, 2026 from [Link]

  • NMR Solvent Impurities (Basis for Comparison): Fulmer, G. R., et al. (2010).[1][6] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Solvent Effects in NMR: Reich, H. J. (2024). Solvent Effects on Chemical Shifts. University of Wisconsin-Madison. (General reference for solvent dielectric effects). [Link]

sample preparation with Bromochloromethane-d2 for NMR

Application Note: Advanced NMR Sample Preparation with Bromochloromethane-d2 ( )

Abstract

Bromochloromethane-d2 (





Part 1: The Physicochemical Profile

Why Choose Bromochloromethane-d2?

Standard solvents often fail to resolve overlapping signals or induce the necessary conformational population for specific analytes.



Table 1: Comparative Solvent Properties

PropertyChloroform-d (

)
Dichloromethane-d2 (

)
Bromochloromethane-d2 (

)
Boiling Point 61.2 °C39.6 °C68.0 °C (Stable for long-term acquisition)
Density (25°C) 1.50 g/mL1.36 g/mL~1.99 g/mL (High density)
Dielectric Constant (

)
4.818.93~7.8 (Estimated)
Residual

Shift
7.26 ppm (s)5.32 ppm (t)5.00 - 5.20 ppm (m)

Solvent Shift
77.16 ppm (t)53.84 ppm (qn)~40 - 45 ppm (m)
Freezing Point -64 °C-95 °C-88 °C

*Note: Exact shifts are concentration/temperature dependent. Always reference internally to TMS (0.00 ppm).

The "Methylene Mystery" & Prochirality

Unlike




enantiotopic
  • In Achiral Environments: The residual protons appear as a singlet (or multiplet due to H-D coupling) because they are isochronous.

  • In Chiral Environments: If a Chiral Solvating Agent (CSA) is added, the enantiotopic protons of the solvent may become diastereotopic, potentially splitting the residual solvent signal. This property can be exploited as a probe for chiral interactions.

Part 2: Safety & Handling (Critical)

Hazard Classification:

  • Ozone Depleting Substance: It is a Class I Ozone Depleter. Use is strictly regulated in many jurisdictions; ensure compliance with local environmental laws.

  • Toxicity: Potential carcinogen and hepatotoxin. Absorbs through skin.

  • PPE: Double nitrile gloves, safety goggles, and a functioning fume hood are mandatory.

Part 3: Experimental Protocol

Decision Matrix: When to use

Use the following logic flow to determine if this solvent is appropriate for your sample.

SolventDecisionStartSample Analysis RequiredSolubilityCheckIs sample soluble in CDCl3?Start->SolubilityCheckUseCDCl3Use CDCl3 (Standard)SolubilityCheck->UseCDCl3YesPolarityCheckDoes it require higher polarity?SolubilityCheck->PolarityCheckNoVolatilityCheckIs experiment duration > 12 hours?PolarityCheck->VolatilityCheckYesOverlapCheckDo signals overlap with DCM (5.32 ppm)?VolatilityCheck->OverlapCheckYes (Long exp)UseDCMUse CD2Cl2VolatilityCheck->UseDCMNo (Short exp)OverlapCheck->UseDCMNoUseBrClUse Bromochloromethane-d2OverlapCheck->UseBrClYes (Shift region clear)

Figure 1: Decision matrix for selecting Bromochloromethane-d2 over standard halogenated solvents.

Preparation Workflow

Objective: Prepare a 600

  • Solute Weighing:

    • Weigh 5-20 mg of analyte into a clean vial.

    • Expert Tip: Due to the high density of

      
       (2.0 g/mL), solids will float if they are not fully dissolved. Ensure complete dissolution before transfer.
      
  • Solvent Transfer:

    • Volume Calculation: The standard 40-45 mm height in a 5mm tube requires approx. 0.6 mL.

    • Mass Calculation:

      
      .
      
    • Note: You are using nearly double the mass of solvent compared to water.[1][2] Ensure your pipette is calibrated for viscous/heavy liquids (reverse pipetting technique recommended).

  • Internal Reference Addition (Mandatory):

    • Add 0.1% Tetramethylsilane (TMS).

    • Reasoning: The residual peak of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       is multiplet-prone and temperature-dependent.[3] TMS provides the only reliable 0.00 ppm anchor.
      
  • Filtration (The Density Trap):

    • If filtration is needed, use a glass wool plug in a Pasteur pipette.

    • Warning: Because the solvent is heavy, it flows through filters rapidly. Do not use pressure/plungers aggressively.

  • Tube Sealing:

    • Although boiling point is 68°C, the high vapor density means solvent loss can occur. Use a tight-fitting cap and Parafilm for experiments >24 hours.

Instrument Setup
  • Lock: Select "Other" or manually set the lock frequency if

    
     is not in your spectrometer's preset list. The deuterium frequency will be distinct from 
    
    
    .
  • Shimming: The high density and potential viscosity differences require a fresh 3D shim map. Do not rely on stored shim files for

    
    .
    
  • Pulse Delay (D1): Halogenated solvents often have efficient relaxation mechanisms, but ensure D1 is at least

    
     of your longest relaxing proton for quantitative work.
    

Part 4: Troubleshooting & Optimization

IssueCauseSolution
Cannot Lock Frequency offset incorrect.Manually sweep field to find the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

resonance. It will be near the

frequency but not identical.
Floating Particles Solute density < Solvent density (1.99).Sample is not dissolved. Sonicate or warm gently (do not exceed 40°C).
Broad Solvent Peak

-

coupling unresolved.
This is normal. The residual peak is

, which shows coupling to the D nucleus. Use TMS for referencing.[4][5][6]
Water Peak Drifting Hygroscopic nature.[3]

is moderately hydrophobic but can absorb atmospheric moisture. Store over 4Å molecular sieves.

Part 5: Advanced Application - DOSY NMR

Bromochloromethane-d2 is an excellent solvent for Diffusion-Ordered Spectroscopy (DOSY) when analyzing mixtures of low-molecular-weight compounds.

Mechanism: Diffusion coefficients (




Protocol:

  • Set temperature to 298K (regulated airflow is critical).

  • Use the ledbpgp2s (Longitudinal Eddy Current Delay) pulse sequence.

  • Gradient strength: Calibrate using the residual HDO or TMS signal in the specific solvent matrix.

References

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[7] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

applications of Bromochloromethane-d2 in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Deuteration & Linker Synthesis Topic: Applications of Bromochloromethane-d2 (


) in Organic Synthesis
CAS Registry Note:  3149-74-4 (Standard for Bromochloromethane-d2).
Author's Note: The CAS 10316-00-4 referenced in the prompt corresponds to 4-Benzylmorpholine.[1][2][3] This guide focuses exclusively on the chemistry of Bromochloromethane-d2  as requested by the topic title.

Abstract

Bromochloromethane-d2 (


) is a specialized bifunctional electrophile used to introduce deuterium-labeled methylene moieties into organic scaffolds. Unlike symmetric dihalomethanes (

or

), the mixed halide structure of

offers unique chemoselectivity due to the differential bond dissociation energies (BDE) of the C-Br and C-Cl bonds. This application note details its utility in synthesizing deuterated methylenedioxy motifs—critical for improving the metabolic stability of drug candidates via the Deuterium Kinetic Isotope Effect (DKIE)—and its role as a sequential linker in complex molecule synthesis.

Chemical Properties & Reactivity Profile

The utility of


 rests on the reactivity gap between the two halogens. The carbon-bromine bond is significantly weaker and more labile than the carbon-chlorine bond, allowing for controlled, stepwise substitution reactions.
PropertyValue / DescriptionImplication for Synthesis
Structure

Source of electrophilic

Isotopic Purity Typically

D
Essential for DMPK studies
C-Br BDE ~68 kcal/molFirst leaving group (High reactivity)
C-Cl BDE ~81 kcal/molSecond leaving group (Lower reactivity)
Boiling Point ~68 °CVolatile; requires cold handling

Core Application: Deuterated Methylenedioxy Bridges

The formation of cyclic methylenedioxy groups (1,3-benzodioxoles) is the primary application of


 in medicinal chemistry. Many bioactive molecules (e.g., Paroxetine, Tadalafil) contain this motif, which is a common "soft spot" for metabolic degradation by Cytochrome P450 enzymes.
Mechanism: The Deuterium Switch

P450 enzymes typically oxidize the methylene carbon (


) to a hemiacetal, leading to ring opening and clearance. Replacing hydrogen with deuterium strengthens the C-H bond (C-D bond is ~1.2–1.5 kcal/mol stronger), significantly slowing this rate-limiting step without altering the drug's binding affinity.
Experimental Protocol: Synthesis of Deuterated 1,3-Benzodioxoles

Target: Conversion of a catechol derivative to a deuterated 1,3-benzodioxole.

Reagents:

  • Substrate: Catechol derivative (1.0 equiv)

  • Reagent: Bromochloromethane-d2 (1.2 – 1.5 equiv)

  • Base: Cesium Carbonate (

    
    , 2.5 equiv) or Potassium Carbonate (
    
    
    
    )
  • Solvent: DMF (anhydrous) or Acetone

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the catechol derivative (10 mmol) in anhydrous DMF (30 mL).

  • Deprotonation: Add

    
     (25 mmol) in a single portion. Stir at room temperature for 15 minutes to generate the phenoxide dianion.
    
  • Reagent Addition: Add Bromochloromethane-d2 (12-15 mmol) via syringe. Note:

    
     is volatile; use a gas-tight syringe and keep the reagent bottle cold.
    
  • Reaction: Heat the mixture to 80–110°C.

    • Mechanistic Insight: The phenoxide first displaces the bromide (fast,

      
      ) to form a chloromethyl ether intermediate (
      
      
      
      ). The second phenoxide oxygen then performs an intramolecular cyclization, displacing the chloride (slower, entropy-favored).
  • Monitoring: Monitor by TLC or LC-MS. Reaction times vary from 2 to 12 hours depending on the electron density of the catechol.

  • Workup: Cool to room temperature. Filter off inorganic salts.[4] Dilute the filtrate with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Purify via silica gel flash chromatography.

Advanced Application: Sequential Linker Synthesis

Unlike Diiodomethane (


), which is highly reactive and prone to double alkylation (polymerization) if not carefully controlled, 

allows for sequential functionalization . This is ideal for linking two different nucleophiles.[4]
Workflow Logic
  • Step 1 (Br-displacement): A mild nucleophile or controlled stoichiometry displaces the Bromine atom. The Chlorine atom remains intact due to its stronger bond.

  • Intermediate Isolation: The resulting

    
    -chloro-deuterated ether/amine can be isolated or purified.
    
  • Step 2 (Cl-displacement): A second, stronger nucleophile (or using forcing conditions/iodide catalysis) displaces the Chlorine.

SequentialSynthesis cluster_legend Chemoselectivity Logic Reagent Br-CD2-Cl (Reagent) Inter Intermediate (A-CD2-Cl) Reagent->Inter Step 1: Mild Base (Displaces Br) Nuc1 Nucleophile A (e.g., Phenol) Nuc1->Inter Product Final Linker (A-CD2-B) Inter->Product Step 2: Strong Base/Heat (Displaces Cl) Nuc2 Nucleophile B (e.g., Amine) Nuc2->Product key1 C-Br Bond: Weak (~68 kcal/mol) -> Reacts First key2 C-Cl Bond: Strong (~81 kcal/mol) -> Reacts Second

Figure 1: Sequential substitution strategy utilizing the bond energy difference between C-Br and C-Cl.

Impact on Drug Metabolism (DMPK)

The strategic use of


 is a cornerstone of the "Deuterium Switch" strategy in modern drug discovery.
Metabolic Pathway Visualization

The following diagram illustrates how deuteration at the methylene bridge diverts the metabolic fate of a drug molecule.

DMPK_Pathway DrugH Drug (H-Analog) (O-CH2-O) P450 Cytochrome P450 (Oxidation) DrugH->P450 Fast k_H DrugD Drug (D-Analog) (O-CD2-O) DrugD->P450 Slow k_D (DKIE) Metabolite Ring Opening (Inactive/Toxic) P450->Metabolite Rapid Clearance Stable Metabolically Stable (Prolonged Half-life) P450->Stable Metabolic Shunt

Figure 2: The Deuterium Kinetic Isotope Effect (DKIE) blocks P450-mediated oxidation, extending drug half-life.

Safety & Handling Protocol

  • Volatility: Bromochloromethane-d2 is a volatile liquid.[4] All transfers should occur in a fume hood.[4]

  • Toxicity: Like most halomethanes, it is a potential alkylating agent and suspected carcinogen.[4] Double-gloving (Nitrile/Laminate) is recommended.

  • Storage: Store at 2–8°C to prevent degradation and minimize vapor pressure build-up.

References

  • Sigma-Aldrich. Bromochloromethane-d2 Product Specification and Properties.[4][5]

  • Gant, T. G. (2014).[4] Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry.[4][6]

  • Concert Pharmaceuticals. Deuterated Chemical Entity Platform.[4] (General methodology on deuterium switch).

  • Wiberg, K. B. (1996).[4] Bond Dissociation Energies of Halomethanes.[4] Accounts of Chemical Research.[4][6] (Supporting data for C-Br vs C-Cl selectivity).

  • PubChem. Bromochloromethane-d2 Compound Summary.

Sources

Application Note: Bromochloromethane-d2 as an Internal Standard in Volatile Organic Compound (VOC) Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for utilizing Bromochloromethane-d2 (


)  as a high-fidelity Internal Standard (IS) for the quantification of Volatile Organic Compounds (VOCs) in aqueous and biological matrices. While EPA Methods (e.g., 524.3, 8260) traditionally utilize Fluorobenzene or 1,4-Dichlorobenzene-d4, Bromochloromethane-d2 offers a distinct retention time window and unique mass spectral signature, making it an ideal alternative when traditional internal standards suffer from co-elution or matrix interference. This guide covers physicochemical properties, instrument configuration, and self-validating quality control workflows.

Introduction & Scientific Rationale

The Role of the Internal Standard

In Gas Chromatography-Mass Spectrometry (GC-MS), particularly with Purge and Trap (P&T) introduction, matrix effects and purge efficiencies vary significantly between samples. An Internal Standard (IS) with physicochemical properties identical to the target analytes—but spectrally distinct—is required to normalize these variations.

Why Bromochloromethane-d2?

Bromochloromethane-d2 is a deuterated isotopologue of Bromochloromethane. It is selected for specific "Problematic Zones" in the chromatogram:

  • Retention Time (RT) Specificity: It typically elutes in the early-to-mid chromatogram region (boiling point ~68°C), bridging the gap between light gases (e.g., Vinyl Chloride) and heavier aromatics (e.g., Toluene).

  • Mass Spectral Shift: The deuterium substitution (

    
    ) shifts the molecular ion and fragments by +2 mass units, preventing "cross-talk" with the native Bromochloromethane target analyte (
    
    
    
    128
    
    
    130).
  • Hydrophobicity Balance: Its solubility and purge efficiency closely mimic mid-range halogenated volatiles, providing more accurate normalization for compounds like Chloroform and 1,1,1-Trichloroethane than aromatic ISs like Fluorobenzene.

Technical Specifications

Table 1: Physicochemical Properties & MS Configuration[1]
PropertySpecificationNotes
Compound Name Bromochloromethane-d2
CAS Number 3149-74-4
Chemical Formula

Molecular Weight 131.39 g/mol Native is ~129.4
Boiling Point 68 °CIdeal for P&T
Primary Quant Ion m/z 51 (

)
Native uses m/z 49
Secondary Ion m/z 130 (

)
Native uses m/z 128
Tertiary Ion m/z 132 (

)
Isotopic cluster check
Elution Order Post-Methylene Chloride, Pre-ChloroformDependent on column phase

Critical Note on Ion Selection: While the molecular ion (


) is 130, the base peak in many quadrupole systems for this structure is often the loss of Bromine (

), which appears at m/z 51 . Always verify the base peak on your specific instrument during the tuning phase.

Experimental Workflow (Visualized)

The following diagram illustrates the critical path of the Internal Standard from spiking to data processing.

PT_GCMS_Workflow Sample Sample Preparation (40mL Vial + Ascorbic/Maleic Acid) IS_Add IS Spiking (Bromochloromethane-d2) Sample->IS_Add Automated/Manual Purge Purge Cycle (11 min @ 40mL/min He) IS_Add->Purge Transfer to Sparger Trap Trap Adsorption (Tenax/Silica/Charcoal) Purge->Trap VOC Extraction Desorb Thermal Desorption (Rapid Heat to 190°C) Trap->Desorb Backflush GC GC Separation (Rtx-VMS or DB-624) Desorb->GC Transfer Line MS MS Detection (SIM/Scan m/z 51, 130) GC->MS Elution Data Quantification (RF Calculation) MS->Data Signal Integration

Figure 1: Purge and Trap GC-MS Workflow utilizing Bromochloromethane-d2. The IS is added immediately prior to the purge cycle to monitor the entire extraction efficiency.

Detailed Protocols

Protocol A: Preparation of Internal Standard Stock

Objective: Create a stable working solution of Bromochloromethane-d2 at 25 µg/mL in Methanol (P&T Grade).

  • Glassware Prep: Use Class A volumetric flasks (10 mL). Rinse with P&T grade Methanol.

  • Stock Handling:

    • Obtain neat Bromochloromethane-d2 (e.g., Sigma Aldrich or Cambridge Isotope Labs, >99 atom % D).

    • Caution: Keep the neat standard chilled (<4°C) to minimize volatilization loss during opening.

  • Gravimetric Preparation:

    • Add ~9 mL of Methanol to the flask.

    • Weigh the flask + solvent (Tare).

    • Using a gas-tight syringe, inject ~125 µL of neat standard below the solvent surface.

    • Reweigh to determine exact mass added. Calculate true concentration.

    • Dilute to volume with Methanol.

  • Storage: Transfer to headspace-free vials with PTFE-lined caps. Store at -10°C to -20°C.

    • Shelf Life: 6 months (monitor for degradation).

Protocol B: Instrument Setup (Agilent/Tekmar Style)

Purge & Trap (Concentrator) Parameters:

  • Purge Gas: Helium or Nitrogen (99.999%).

  • Purge Flow: 40 mL/min for 11 minutes.

  • Dry Purge: 1-2 minutes (critical to remove water interference at m/z 51).

  • Desorb Preheat: 245°C.

  • Desorb Temp: 250°C for 2 minutes.

  • Bake: 260°C for 8 minutes.

GC Parameters:

  • Column: Rtx-VMS or DB-624 (30m x 0.25mm ID x 1.4µm film).

  • Oven Program:

    • 40°C hold for 2 min.

    • Ramp 12°C/min to 160°C.

    • Ramp 25°C/min to 220°C (Hold 2 min).

  • Inlet: Split ratio 1:30 to 1:50 (prevents saturation).

MS Parameters (SIM Mode for Sensitivity):

  • Dwell Time: 50-100 ms per ion.

  • Window: Set acquisition window for Bromochloromethane-d2 based on RT (approx 6-8 min depending on flow).

  • Ions: Monitor 51.0 (Quant), 130.0 (Qual), 132.0 (Qual).

Data Analysis & Quality Assurance (Self-Validating System)

To ensure trustworthiness, the system must "flag" itself when data is unreliable. Use the following logic gates:

Response Factor (RF) Calculation

Calculate the RF using the known concentration (


) and Area (

):

Acceptance Criteria (The "Trust" Metrics)
MetricAcceptance LimitTroubleshooting if Failed
IS Area Stability ±30% of Calibration MeanCheck for trap leak or water management failure.
Retention Time Shift ±0.06 min (relative to Cal)Check GC flow rate or column maintenance.
Mass Ratio (51/130) Within 20% of Reference SpectrumCheck for co-eluting interference or source contamination.
Troubleshooting Matrix
  • Issue: Low IS Response (Area < 50%).

    • Root Cause: Purge leak or "blow-through" (trap not retaining).

    • Fix: Leak check the sparger fitting; replace the trap if active sites have formed.

  • Issue: High Baseline at m/z 51.

    • Root Cause: Water interference.[1]

    • Fix: Increase Dry Purge time by 0.5 min; check moisture control system (MCS).

References

  • U.S. Environmental Protection Agency. (2018).[2] Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[2] SW-846 Update VI. [Link]

  • U.S. Environmental Protection Agency. (2009). Method 524.3: Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry. [Link]

  • Restek Corporation. (2020). Optimizing Purge and Trap Analysis of Volatiles. Technical Guide. [Link]

Sources

isotopic labeling studies with Bromochloromethane-d2

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Deuteration Strategies Subject: Isotopic Labeling with Bromochloromethane-d2 (


)
Date:  January 29, 2026
Doc ID:  AN-D2-BRCL-001

Executive Summary

This guide details the application of Bromochloromethane-d2 (CD2BrCl) as a specialized electrophile for introducing metabolically stable deuterium labels into drug scaffolds. While widely utilized to synthesize deuterated 1,3-benzodioxoles (a common pharmacophore in drugs like Tadalafil and Paroxetine), this reagent offers a distinct advantage over other methylene halides due to its unique reactivity profile. This note covers the mechanistic rationale, a validated synthetic protocol, and analytical verification methods.

The "Deuterium Switch" Rationale

In medicinal chemistry, the 1,3-benzodioxole moiety is a well-known "metabolic soft spot." Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) readily oxidize the methylene bridge, leading to ring opening, formation of a catechol, and subsequent clearance.

Replacing the hydrogen atoms with deuterium (


) at this position exploits the Deuterium Kinetic Isotope Effect (DKIE) .[1] Because the C-D bond is significantly stronger than the C-H bond (bond dissociation energy difference ~1.2–1.5 kcal/mol), the rate of metabolic cleavage is reduced. This "Deuterium Switch" can extend the drug's half-life (

) and reduce the formation of toxic catechol metabolites without altering the drug's binding affinity.
Figure 1: Metabolic Stabilization Pathway

MetabolicPathway Substrate Drug-Benzodioxole (Soft Spot) P450 CYP450 Oxidation Substrate->P450 Fast (C-H) Intermediate Hydroxy-Methylene Intermediate P450->Intermediate Catechol Catechol Metabolite Intermediate->Catechol Spontaneous Ring Opening Quinone Ortho-Quinone (Toxic) Catechol->Quinone Oxidation Substrate_D Deuterated Drug (C-D Bridge) Substrate_D->P450 Slow (C-D) (DKIE Barrier)

Caption: Comparative metabolic fate of protonated vs. deuterated benzodioxoles. The C-D bond retards the initial oxidation step.

Reagent Profile: Why Bromochloromethane-d2?

Choosing the right methylene source is critical for yield and safety.


 occupies a "Goldilocks" zone between volatility and reactivity.
ReagentBoiling PointReactivityProsCons
Dichloromethane-d2 (

)
40°CLowCheapToo volatile for high-temp reactions; requires pressure vessels.
Diiodomethane-d2 (

)
181°CVery HighFast reactionExpensive; light-sensitive; prone to over-alkylation (dimerization).
Bromochloromethane-d2 (

)
68°C Moderate Balanced leaving groups; ideal for reflux. Moderate cost.

Mechanistic Advantage:


 is a "mixed di-electrophile." The bromine atom is a better leaving group and is displaced first by the phenoxide nucleophile. This anchors the methylene group to the molecule before the second displacement (of chlorine) closes the ring. This sequential mechanism reduces the risk of intermolecular polymerization compared to di-iodo reagents.

Validated Protocol: Synthesis of Deuterated Piperonal

Target: Synthesis of 3,4-(methylenedioxy-d2)benzaldehyde (Deuterated Piperonal). Substrate: 3,4-Dihydroxybenzaldehyde (Protocatechuic aldehyde).

Materials
  • Substrate: 3,4-Dihydroxybenzaldehyde (1.0 equiv)

  • Reagent: Bromochloromethane-d2 (1.2 – 1.5 equiv) [CAS: 3149-74-4]

  • Base: Cesium Carbonate (

    
    ) (1.5 – 2.0 equiv) or Potassium Carbonate (
    
    
    
    ). Note: Cesium often provides higher yields for ring closures due to the "Cesium Effect".
  • Solvent: DMF (Anhydrous) or DMSO.

  • Atmosphere: Nitrogen or Argon.

Step-by-Step Methodology
  • Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.

  • Dissolution: Add 3,4-Dihydroxybenzaldehyde (1.38 g, 10 mmol) and anhydrous DMF (20 mL). Stir until fully dissolved.

  • Deprotonation: Add

    
     (4.88 g, 15 mmol) in a single portion. The solution may darken (formation of phenoxide). Stir at room temperature for 15 minutes.
    
  • Addition: Add Bromochloromethane-d2 (1.57 g, ~0.8 mL, 12 mmol) dropwise via syringe.

    • Critical Step: Do not add all at once if the reaction scale is large to avoid exotherms.

  • Reaction: Heat the mixture to 100–110°C (oil bath temperature). Stir for 2–4 hours.

    • Monitoring: Monitor by TLC (System: Hexane/EtOAc 4:1). The starting catechol (polar) should disappear, and a less polar spot (product) should appear.

  • Workup:

    • Cool the mixture to room temperature.

    • Pour into ice-cold water (100 mL) to quench.

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with water (

      
      ) and brine (
      
      
      
      ) to remove DMF.
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Figure 2: Reaction Mechanism (Sequential Displacement)

ReactionMechanism Catechol Catechol (Nucleophile) Phenoxide Dianion Intermediate Catechol->Phenoxide Deprotonation Base Cs2CO3 Base->Phenoxide TS1 Intermediate A (Mono-alkylated) Phenoxide->TS1 SN2 on C-Br (Fast) Reagent Cl-CD2-Br Reagent->TS1 Product Benzodioxole-d2 (Product) TS1->Product Intramolecular SN2 on C-Cl (Ring Close)

Caption: Sequential SN2 mechanism. The bromide is displaced first, anchoring the electrophile for ring closure.

Analytical Validation

Verification of deuterium incorporation is essential.

Analytical MethodExpected Observation

NMR
Silence. The characteristic singlet for the methylene protons (

) at

6.0–6.1 ppm will be absent .

NMR
Coupling. The methylene carbon signal (typically ~101 ppm) will split into a quintet (

Hz) due to coupling with two deuterium nuclei (Spin

).
Mass Spectrometry Mass Shift. The molecular ion

will increase by exactly +2 Da compared to the non-deuterated standard.

Troubleshooting & Optimization

  • Low Yield: If the yield is low, competing intermolecular reactions (polymerization) may be occurring. Solution: Use High Dilution conditions (add the catechol and base slowly to a solution of the CD2BrCl) or switch to

    
     if using 
    
    
    
    .
  • Incomplete Reaction: If starting material remains, the temperature may be too low.

    
     is less reactive than iodide analogs. Ensure the internal temperature reaches >90°C.
    
  • H/D Scrambling: Avoid protic solvents (water, alcohols) during the reaction at high temperatures, as base-catalyzed exchange is theoretically possible, though rare for this specific moiety.

References

  • PubChem. Bromochloromethane-d2 (CAS 3149-74-4).[2] National Library of Medicine. Link

  • Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs.[3] Drug News & Perspectives. Link

  • Wiberg, K. B. (1955). The Deuterium Isotope Effect.[1][3] Chemical Reviews.[4] Link

  • BOC Sciences. Bromochloromethane-d2 Product Data.

  • Cambridge Isotope Laboratories. Safety Data Sheet: Bromochloromethane-d2.Link

Sources

reaction monitoring using Bromochloromethane-d2 NMR

Application Note: Advanced Reaction Monitoring via Bromochloromethane-d2 ( ) NMR

Executive Summary

In the precise field of pharmaceutical reaction monitoring, solvent selection is often a compromise between solubility, volatility, and spectral interference. While Dichloromethane-d2 (





Bromochloromethane-d2 (


)1

Technical Specifications & Solvent Selection Logic

To understand the utility of

1
Table 1: Comparative Properties of Halogenated NMR Solvents
PropertyDichloromethane-d2 (

)
Chloroform-d (

)
Bromochloromethane-d2 (

)
Impact on Monitoring
Boiling Point 40°C61°C68°C Allows kinetics at 50–60°C without pressure tubes.[1]
Melting Point -95°C-64°C-88°C Excellent for low-temp lithiation monitoring.[1]
Density (g/mL) 1.361.50~2.00 High density requires specific shimming protocols.[1]
Residual

Shift
5.32 ppm (triplet)7.26 ppm (singlet)~5.06 ppm (triplet) Reveals acetal/alkene protons obscured by DCM.[1]
Residual

Shift
54.0 ppm77.2 ppm~40–45 ppm Distinct from methoxy/drug scaffold carbons.[1]
Decision Logic: When to Use

The following decision tree illustrates the logical pathway for selecting

SolventSelectionStartStart: Reaction Monitoring SetupSolubilityIs the substrate soluble inHalogenated Solvents?Start->SolubilityTempReqReaction Temperature Requirement?Solubility->TempReqYesOverlapDoes Key Intermediate Overlapwith Solvent Residual?TempReq->Overlap< 40°CUseBrCl**SELECT Bromochloromethane-d2**(High BP, Unique Shift)TempReq->UseBrCl> 40°C (Open Vessel)UseDCMUse CD2Cl2Overlap->UseDCMNo OverlapOverlap->UseBrClOverlap at 5.3 or 7.26 ppmUseCDCl3Use CDCl3

Figure 1: Solvent selection logic for kinetic NMR experiments.

Protocol: In Situ Kinetic Monitoring

This protocol describes the setup for monitoring a reaction occurring inside a standard 5mm NMR tube.[1]

Phase 1: Preparation & Referencing (Self-Validating System)[1]

Objective: Establish a quantitative baseline that is independent of solvent volume changes (though

  • Internal Standard Selection:

    • Do not rely on the residual solvent peak for integration; it is temperature-dependent.[1][2]

    • Recommendation: Use 1,3,5-Trimethoxybenzene (TMB) or Hexamethyldisiloxane (HMDSO) .

    • Why? TMB provides distinct singlets (6.1 ppm, 3.8 ppm) that rarely overlap with aliphatic drug intermediates.[1] HMDSO (0 ppm) is volatile but acceptable for sealed systems; TMB is preferred for elevated temps.[1]

  • Sample Preparation (Inert Atmosphere):

    • In a glovebox or under Ar flow, dissolve Reactant A (limiting reagent) and the Internal Standard in

      
       (0.6 mL).[1]
      
    • Transfer to the NMR tube.[1][3][4]

    • Critical Step: Add Reactant B (excess/trigger) last or via a coaxial insert if the reaction is instant.[1] For slow reactions (

      
       min), add B, cap, invert 3x, and insert into the magnet immediately.
      
Phase 2: Shimming High-Density Solvents[1]
11
  • Z-Gradient Focus:

    • Automated shimming (TopShim/Gradient Shim) often struggles with the high meniscus curvature of heavy solvents.[1]

    • Manual Adjustment: Manually optimize

      
       and 
      
      
      after the automated routine. Look for the lock level stability.
  • Lock Signal:

    • 
       contains deuterium, but the lock frequency may differ slightly from 
      
      
      . Ensure the spectrometer is set to search for the lock signal in the correct region (often requires selecting "User Solvent" or manually adjusting field offset if a preset doesn't exist).[1]
Phase 3: Acquisition Parameters (Kinetic Loop)[1]

Set up a "pseudo-2D" experiment (arrayed time points).

  • Pulse Sequence: zg30 (standard 30° pulse) or zgig (inverse gated decoupling for quantitative

    
    , though 
    
    
    is preferred for speed).
  • Relaxation Delay (D1): Must be

    
     of the slowest relaxing nucleus (usually the Internal Standard).
    
    • Tip: Measure

      
       of TMB in 
      
      
      beforehand.[1] It is typically 3–5 seconds.[1] Set D1 = 15s–20s for strict qNMR, or use correction factors for faster sampling.
  • Number of Scans (NS): 4 or 8 (minimize NS to maximize time resolution).

  • Dummy Scans (DS): 0 (after the first increment) to maintain steady state.

Phase 4: Data Processing & Analysis
  • Phasing: Apply automatic phasing to the first spectrum, then apply the same phase correction values absolute to the entire series.

  • Baseline Correction: Use a polynomial baseline correction (Bernstein polynomial) to flatten the baseline, crucial for accurate integration.[1]

  • Integration:

    • Normalize all integrals to the Internal Standard (TMB) .

    • Plot

      
       vs. 
      
      
      .[1]

Experimental Workflow Diagram

The following diagram details the chronological workflow for a kinetic run using

KineticWorkflowPrep1. Sample Prep(Glovebox)Add Internal StdShim2. Insert & Shim(Manual Z1/Z2due to Density)Prep->ShimLock3. Lock Optimization(Find 2H Signal)Shim->LockAcq4. Kinetic Loop(Arrayed Exp)ns=4, d1=15sLock->AcqProcess5. ProcessingNormalize toInternal StdAcq->ProcessProcess->Acq  Real-time  Check

Figure 2: Step-by-step workflow for in situ kinetic monitoring.

Safety & Handling (Critical)

Bromochloromethane-d2 is a haloalkane and shares toxicity profiles with similar compounds.[1]

  • Toxicity: It is an alkylating agent.[1] Avoid inhalation and skin contact.[1] It is a potential carcinogen.[1][5]

  • Ozone Depletion: Like many halogenated methanes, it is harmful to the ozone layer (Class I/II ODS depending on jurisdiction).[1] Use only in closed systems (NMR tubes) and dispose of as halogenated waste.[1]

  • Reaction Compatibility:

    • Avoid: Strong nucleophiles (e.g., thiolates, super-bases) that might displace the Cl or Br, leading to solvent incorporation (alkylation of the substrate).

    • Check: Run a blank stability test (Solvent + Reagents) for 1 hour before the kinetic run.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. Link[1]

  • Fulmer, G. R.; et al. (2010).[1] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. Link[1]

  • Maiwald, M.; et al. (2004).[1] "Quantitative high-resolution online NMR spectroscopy in reaction and process monitoring." Journal of Biotechnology, 113(1-3), 81-103. Link[1]

  • Cambridge Isotope Laboratories. (2024).[1][6] "Deuterated Solvents for NMR: Physical Properties and Chemical Shifts." Link

Application Note: Bromochloromethane-d2 in Metabolomics Research

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers in metabolomics and drug development. It details the use of Bromochloromethane-d2 (CD₂BrCl) as a high-precision internal standard, specifically focusing on its critical role in GC-MS based Metabolomics and Lipidomics Normalization .[1][2]

Introduction & Core Utility

In the high-dimensional landscape of metabolomics, Bromochloromethane-d2 acts as a specialized internal standard (IS) used to correct for analytical variance in Gas Chromatography-Mass Spectrometry (GC-MS) and organic-phase extractions.[1][2] Unlike common aqueous standards (e.g., DSS or TSP), Bromochloromethane-d2 is hydrophobic and volatile, making it uniquely suited for:

  • Volatile Organic Compound (VOC) Analysis: It serves as a surrogate for low-molecular-weight metabolites (e.g., short-chain fatty acids, ketones, aldehydes) in breath, plasma, and urine analysis.[1][2]

  • Lipidomics Normalization: Its partition coefficient (LogP ~1.[2]41) ensures it tracks with the organic phase during Folch or Bligh-Dyer extractions, providing a recovery control for lipid profiling.[2]

  • NOMIS Normalization: It is a key component in the Normalization using Optimal Selection of Multiple Internal Standards (NOMIS) method, used to mathematically correct for matrix effects and ionization suppression in complex biological samples.[2]

Technical Specifications
ParameterSpecification
Chemical Formula CD₂BrCl
Molecular Weight ~131.39 g/mol (Isotopically Weighted)
Boiling Point 68°C (Volatile)
Density ~2.02 g/mL
Primary MS Ions (SIM) m/z 51 (Base Peak, CD₂Cl⁺), m/z 130/132/134 (Molecular Ion Cluster)
Solubility Miscible with Methanol, Chloroform, Hexane; Insoluble in Water.[1][2][3][4]

Mechanism of Action: Why Bromochloromethane-d2?

The efficacy of Bromochloromethane-d2 stems from its distinctive isotopic signature and physicochemical stability :

  • Orthogonal Detection: The presence of both Bromine (Br) and Chlorine (Cl) creates a unique "M+2" and "M+4" isotope cluster in Mass Spectrometry.[2] This pattern is virtually non-existent in natural biological metabolites, eliminating false positives.[2]

  • Deuterium Stability: The deuterium labeling (d2) shifts the retention time slightly (chromatographic isotope effect) and the mass by +2 Da compared to the non-labeled counterpart, allowing for precise quantification without interference from endogenous bromochloromethane (which is rare but possible in environmental samples).[2]

  • Extraction Surrogate: Because it partitions into the organic layer during liquid-liquid extraction, it validates the efficiency of the extraction step itself—a critical quality control (QC) point often missed by external standards.[2]

Protocol: GC-MS Metabolomics Workflow

Objective: Quantification of volatile metabolites and lipid species in human plasma using Bromochloromethane-d2 as a normalization standard.

A. Reagent Preparation[2][5][6]
  • Stock Solution (1 mg/mL): Dissolve 10 mg of Bromochloromethane-d2 (99 atom % D) in 10 mL of HPLC-grade Methanol. Store at -20°C in a sealed PTFE-lined vial to prevent evaporation.

  • Working Internal Standard (IS) Solution (10 µg/mL): Dilute 100 µL of Stock Solution into 9.9 mL of Methanol.

B. Sample Preparation (Liquid-Liquid Extraction)

This protocol uses a modified Bligh-Dyer method suitable for both lipidomics and volatile analysis.[2]

  • Sample Aliquot: Transfer 100 µL of plasma/serum into a 2 mL glass centrifuge tube.

  • Spiking (Critical Step): Add 10 µL of the Working IS Solution (Bromochloromethane-d2) directly to the sample.[2]

    • Note: Spiking before extraction allows the IS to correct for extraction losses.[2]

  • Protein Precipitation: Add 400 µL of ice-cold Methanol/Chloroform (1:1 v/v). Vortex vigorously for 30 seconds.[2]

  • Phase Separation: Add 200 µL of water and 200 µL of Chloroform. Vortex for 10 seconds.[2][5]

  • Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Collection:

    • For Lipids/Organics: Collect the lower (chloroform) phase.[2]

    • For Volatiles: Collect the lower phase immediately into a GC vial with a limited-volume insert to minimize headspace loss.

C. GC-MS Acquisition Parameters

Configure the instrument for Selected Ion Monitoring (SIM) to maximize sensitivity for the internal standard.

  • Column: DB-5ms or equivalent (30m x 0.25mm ID x 0.25µm film).[2]

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[2]

  • Inlet Temperature: 250°C (Splitless mode).

  • Oven Program:

    • Initial: 40°C (hold 2 min) - Crucial for retaining volatiles like Bromochloromethane-d2.[1][2]

    • Ramp 1: 10°C/min to 150°C.[2]

    • Ramp 2: 25°C/min to 300°C (hold 5 min).

  • MS Detection (SIM Mode):

    • Target Ion: m/z 51 (Quantifier - CD₂Cl⁺ fragment).[2]

    • Qualifier Ions: m/z 130 , m/z 132 (Molecular ions confirming Br/Cl pattern).[2]

    • Dwell Time: 50 ms per ion.[2]

Data Analysis & Normalization Logic

The raw intensity of metabolites must be normalized against the signal of Bromochloromethane-d2.[2]

Formula:


[2]

Where:

  • 
     is the integrated peak area of Bromochloromethane-d2 (m/z 51).[2]
    
  • 
     is the constant concentration of the IS added.[2]
    
Validation Criteria (Self-Validating System)
  • Retention Time Stability: The IS peak should elute consistently (e.g., ± 0.05 min). A shift indicates a leak or column degradation.[2]

  • Area Consistency: In Quality Control (QC) blank injections, the IS area should remain within 15% RSD (Relative Standard Deviation) across the batch.

  • Isotope Ratio Check: The ratio of m/z 130 to m/z 132 should approximate the natural abundance ratio of Bromine isotopes (~1:1). Significant deviation implies interference.[2]

Visualizations

Figure 1: Metabolomics Workflow with Bromochloromethane-d2

This diagram illustrates the critical insertion point of the internal standard to ensure it captures all downstream variability.[2]

G cluster_QC Quality Control Checkpoint Sample Biological Sample (Plasma/Urine) Spike Spike IS: Bromochloromethane-d2 Sample->Spike Extract Biphasic Extraction (MeOH/CHCl3) Spike->Extract Homogenize Phase Organic Phase Collection Extract->Phase Partitioning GCMS GC-MS Analysis (SIM m/z 51, 130) Phase->GCMS Injection Data Data Normalization (Area_Met / Area_IS) GCMS->Data Peak Integration

Caption: Workflow for integrating Bromochloromethane-d2 as a surrogate standard. Spiking occurs pre-extraction to normalize for recovery losses.

Figure 2: Decision Logic for Internal Standard Selection

Use this logic tree to confirm if Bromochloromethane-d2 is the correct standard for your specific assay.

DecisionTree Start Select Internal Standard Type Analyte Type? Start->Type Volatile Volatile / Semi-Volatile (GC-MS) Type->Volatile NonVolatile Non-Volatile / Polar (LC-MS / NMR) Type->NonVolatile   Matrix Matrix Phase? Volatile->Matrix ResultNo Use Aqueous Std (e.g., DSS-d6) NonVolatile->ResultNo Organic Organic/Lipid Phase Matrix->Organic Aqueous Aqueous Phase Matrix->Aqueous ResultYes USE Bromochloromethane-d2 Organic->ResultYes Ideal Match Aqueous->ResultNo Low Solubility

Caption: Selection criteria. Bromochloromethane-d2 is optimal for Volatile and Organic-phase analyses, but poor for aqueous polar metabolites.[1]

References

  • Sysi-Aho, M., et al. (2007).[2] "Normalization method for metabolomics data using optimal selection of multiple internal standards (NOMIS)." BMC Bioinformatics, 8:93. [2]

  • U.S. EPA. (2018).[2] "Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS)." SW-846 Test Methods for Evaluating Solid Waste. [2]

  • Sigma-Aldrich. "Bromochloromethane-d2 Product Specification & Safety Data Sheet." Merck KGaA.[2] [2]

  • Pluskal, T., et al. (2010).[2] "MZmine 2: Modular framework for processing, visualizing, and analyzing mass spectrometry-based molecular profile data."[1][2] BMC Bioinformatics, 11:395.[2]

Sources

Bromochloromethane-d2 disposal and waste management

Application Note: Bromochloromethane-d2 ( ) Disposal and Waste Management[1][2]

Executive Summary

Bromochloromethane-d2 (

12economic conservationstrict regulatory compliance3

This compound presents a trifecta of hazards: it is an alkyl halide toxicant (liver/kidney damage), a Class I Ozone Depleting Substance (ODS) , and a RCRA Listed Hazardous Waste (U030) .[3] This guide provides a self-validating protocol for the lifecycle management of

Chemical & Hazard Profile

Understanding the intrinsic properties of

Physical & Toxicological Properties
PropertyValue/DescriptionImplication for Disposal
RCRA Waste Code U030 (Toxic Waste)Must be segregated as a listed hazardous waste.[1][2]
Boiling Point ~68 °CVolatile; requires tightly sealed containment to prevent atmospheric release (ODS violation).[1][3][2]
Density ~1.93 g/mLHigh density; sinks in water.[1][2] Do not attempt aqueous separation in sinks.[3]
Stability Light SensitiveStore in amber glass; degradation products (Phosgene/HBr) are acutely toxic.[1][3][2]
Toxicity Hepatotoxic, CNS DepressantFatal if inhaled (H330).[1][3][2] All transfers must occur in a fume hood.[3][4]
ODS Status Class I Ozone Depleting SubstanceZero tolerance for evaporative disposal.[1][2]
The Deuterium Factor

From a regulatory standpoint, the deuterium isotope (


  • Scientific Integrity Note: Never mix

    
     with non-deuterated halogenated solvents if there is any intent for recovery (though recovery is rare due to azeotrope formation).[3] For destruction, it may be commingled with other compatible halogenated wastes (e.g., DCM, Chloroform), provided the "U030" tag is maintained.[3]
    

Waste Management Strategy: The Segregation Logic[3]

The core of this protocol is Source Segregation .[3] Mixing

3
Waste Stream Classification[3]
  • Stream A: Pure Halogenated (

    
     Only) 
    
    • Use Case: NMR tubes, stock solutions.[3]

    • Action: Collect in dedicated amber jars.

  • Stream B: Mixed Halogenated

    • Use Case: Extractions where

      
       is mixed with Chloroform or DCM.[3]
      
    • Action: Bulked halogenated waste (Must be compatible).[3][5]

  • Stream C: Solid Waste

    • Use Case: Contaminated pipettes, silica gel, gloves.[3]

    • Action: Double-bagged in chemically resistant polyethylene.[1]

Workflow Visualization

The following diagram illustrates the decision logic for

WasteLifecycleStartExperimental Waste(CD2BrCl)LiquidLiquid WasteStart->LiquidSolidSolid Debris(Gloves, Pipettes)Start->SolidDecisionIs it mixed withnon-halogens?Liquid->DecisionSolidBinStream C:Hazardous Solid Waste(Double Bagged)Solid->SolidBinSegregatedStream A:Pure Halogenated(U030 Tag)Decision->SegregatedNo (Pure)MixedHaloStream B:Mixed Halogenated(Solvent Blend)Decision->MixedHaloYes (Compatible)IncorrectSTOP:Do Not Mix withAcetone/EthanolDecision->IncorrectYes (Incompatible)IncineratorHigh-Temp Incineration(w/ Scrubber)Segregated->IncineratorMixedHalo->IncineratorSolidBin->Incinerator

Figure 1: Decision logic for Bromochloromethane-d2 waste segregation ensuring RCRA U030 compliance.

Detailed Protocols

Protocol A: Satellite Accumulation (Lab Scale)

Objective: Safe collection of waste at the point of generation (Satellite Accumulation Area - SAA).[3]

Materials:

  • Amber glass bottle (4L or smaller) or HDPE carboy.[3]

  • Vented safety cap (optional but recommended for volatile solvents) or Teflon-lined screw cap.[3]

  • Secondary containment tray (Polypropylene).[3]

  • Hazardous Waste Tag (Must list: "Bromochloromethane-d2", "Toxic", "U030").[3]

Procedure:

  • Inspection: Verify the waste container is chemically compatible (Glass or HDPE).[3] Do not use aluminum containers (reacts with alkyl halides).[3]

  • Labeling: Before the first drop is added, affix the Hazardous Waste label.[5] Mark the "Start Date" only when the container is full or moved to central storage.

  • Transfer:

    • Perform all transfers inside a certified chemical fume hood.[3][4][5]

    • Use a funnel with a flash arrestor if the mixture contains flammable co-solvents.

    • Crucial Step: If disposing of NMR tube contents, rinse the tube with a compatible halogenated solvent (e.g., DCM) into the waste container. Do not rinse with water or acetone into this specific container to maintain halogen purity.[3]

  • Sealing: Close the container immediately after addition. Do not leave open-top funnels in the bottle.

  • Log: Record the volume added on the waste log sheet attached to the hood.

Protocol B: Emergency Spill Response

Objective: Immediate containment of a

Causality: Bromochloromethane vapors are heavy (sink) and narcotic.[3] Standard "mop up" procedures are dangerous due to inhalation risks near the floor.

Procedure:

  • Alert & Evacuate: If spill > 50 mL outside a hood, evacuate the lab. Close doors.

  • PPE Up: Don Silver Shield® (Laminate) or Viton® gloves.[3] Nitrile gloves provide poor protection against halogenated alkanes.[3] Wear a full-face respirator with Organic Vapor (OV) cartridges if ventilation is compromised.[3][6]

  • Containment:

    • Circle the spill with an absorbent sock.[3]

    • Cover the liquid with Activated Charcoal or Vermiculite .

    • Why Charcoal? It adsorbs organic vapors, reducing the inhalation hazard and ODS release more effectively than paper towels.[3]

  • Cleanup:

    • Scoop the absorbed material into a wide-mouth HDPE jar.

    • Wipe the area with soap and water; collect wipes in the same jar.[3]

  • Labeling: Label the jar as "Debris contaminated with Bromochloromethane (U030)."

Protocol C: Final Disposal (Incineration)

Objective: Ultimate destruction of the molecule.[3]

Mechanism: Unlike standard organic solvents,

High-Temperature Incineration (HTI)3

Reaction Logic:

3

Scrubbing Requirement: The incinerator must be equipped with a caustic scrubber (NaOH) to neutralize the acid gases (HCl and HBr) and prevent the emission of free halogens (


3
  • Note: Incomplete combustion can lead to the formation of brominated dioxins.[3][7] Therefore, the facility must be permitted for RCRA U-listed waste.

Regulatory Compliance Checklist

RegulationRequirementAction Item
RCRA (USA) Listed Waste U030 Label all containers with "U030".[1][2] Do not dilute to escape regulation.
Montreal Protocol Ozone Depleting SubstancePrevent evaporation.[1][2] Check caps for tight seals weekly.
DOT (Transport) Hazard Class 6.1 (Toxic)Shipping manifests must declare "Toxic Liquid, Organic, N.O.S.[1][3][2] (Bromochloromethane)".[3][6][8][9][10][11][12]
OSHA PEL (200 ppm)Use engineering controls (Fume Hoods) to keep exposure below limits.[1][3][2]

Visualizing the Spill Response Logic

SpillResponseSpillSpill Detected(CD2BrCl)AssessAssess Volume & LocationSpill->AssessMinorMinor (<50mL)Inside HoodAssess->MinorMajorMajor (>50mL)Or Outside HoodAssess->MajorPPEDon PPE:Viton Gloves + GogglesMinor->PPEEvacuateEvacuate LabCall EHSMajor->EvacuateAbsorbApply Activated Charcoal(Suppress Vapors)PPE->AbsorbCollectCollect in Sealed JarLabel as U030Absorb->CollectVerifyVerify Decontamination(Soap/Water Wash)Collect->Verify

Figure 2: Protocol flow for responding to Bromochloromethane-d2 spills.

References

  • U.S. Environmental Protection Agency (EPA). List of Hazardous Wastes (40 CFR § 261.33).[3] Retrieved from [Link][3][9][13]

  • United Nations Environment Programme (UNEP). The Montreal Protocol on Substances that Deplete the Ozone Layer.[3] Retrieved from [Link][3]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Chlorobromomethane.[3] Retrieved from [Link][3]

Troubleshooting & Optimization

Technical Support Center: Water Removal from Bromochloromethane-d2 (CD2BrCl)

Author: BenchChem Technical Support Team. Date: February 2026

Product: Bromochloromethane-d2 (


)
CAS:  3149-74-4
Application:  High-Field NMR Spectroscopy, Metabolic Studies
Support Level:  Advanced / Research Grade

Executive Summary

Bromochloromethane-d2 is a specialized, high-density halogenated solvent. Unlike Dichloromethane-d2 (


), the presence of the bromine atom significantly weakens the carbon-halogen bond, making this solvent more sensitive to light, heat, and reactive metals .

Crucial Warning: Do NOT use sodium, potassium, or aggressive metal hydrides (like


) to dry this solvent. The risk of Wurtz-type coupling reactions or violent decomposition is non-negligible. The recommended standard for high-purity NMR applications is Activated 3A Molecular Sieves .

Module 1: Diagnostics – Identifying Water Impurities

Before initiating a drying protocol, confirm that the impurity is indeed water. In halogenated solvents, water signals can shift depending on concentration, temperature, and hydrogen bonding.

Q: Where does the water peak appear in Bromochloromethane-d2?

A: In


, trace water typically appears as a broad singlet between 1.5 ppm and 2.0 ppm .
  • Note: This region often overlaps with aliphatic impurities (grease).

  • Differentiation: Water peaks are temperature-dependent and concentration-dependent (shifting downfield as concentration increases due to H-bonding). Grease peaks are static.

Q: How do I confirm the peak is water and not an impurity?

A: Perform the Standard Addition Test (Spiking) :

  • Run a standard 1H NMR of your solvent.

  • Add a micro-drop (0.5 µL) of

    
     (or 
    
    
    
    if you are looking at the H-signal) to the tube.
  • Shake vigorously and re-run the spectrum.

  • Result: If the peak grows or shifts significantly, it is water. If the peak remains unchanged while a new distinct water peak appears, the original peak is an organic impurity (likely grease or stabilizer).

Diagnostic Decision Tree

WaterDiagnosis Start Suspect Impurity in 1.5 - 2.0 ppm range Spike Perform Spiking Test (Add 0.5 µL D2O) Start->Spike Check Observe Spectrum Spike->Check Water Peak Grows/Shifts: CONFIRMED WATER Check->Water Peak changes Grease Peak Unchanged + New Peak: ORGANIC IMPURITY Check->Grease No change to original Action1 Proceed to Drying Protocol (Module 2) Water->Action1 Action2 Distillation or Chromatography Required Grease->Action2

Figure 1: Diagnostic workflow to differentiate water from organic contaminants in halogenated solvents.

Module 2: Remediation – The Drying Protocol[1][2]

Comparison of Drying Agents
Drying AgentCompatibility with

Drying IntensityRisk LevelRecommendation
3A Molecular Sieves Excellent High (< 10 ppm)LowPrimary Choice
4A Molecular Sieves GoodHighLowAcceptable (Risk of solvent adsorption)
Calcium Hydride (

)
Conditional Very HighHigh Only for distillation; risk of reaction.
Sodium/Potassium Incompatible N/AExtreme DO NOT USE (Explosion Hazard)
Silica Gel PoorLowMediumNot recommended (Acidic surface)
The Gold Standard: Activated 3A Molecular Sieves

We recommend 3A sieves over 4A for Bromochloromethane-d2. The 3Å pore size is perfect for trapping water (approx 2.7Å) while excluding the larger bromochloromethane molecule, preventing solvent entrapment and localized heating.

Step-by-Step Protocol

1. Sieve Activation (The Critical Step) Most "wet" solvent issues stem from improperly activated sieves. Oven drying is insufficient.

  • Equipment: Schlenk flask, High-vacuum pump (< 0.1 mbar), Heating mantle/Sand bath.

  • Procedure:

    • Place 3A molecular sieves (beads or pellets) in a Schlenk flask.

    • Apply high vacuum.

    • Heat to 180–200°C for 12 hours .

    • Cool to room temperature under vacuum.

    • Backfill with dry Argon or Nitrogen.

2. Solvent Treatment (Batch Mode)

  • Ratio: Use 10% w/v (e.g., 10g sieves per 100mL solvent).

  • Process:

    • Add activated sieves directly to the

      
       bottle (or transfer solvent to the Schlenk flask containing sieves).
      
    • Do not stir (stirring grinds sieves into dust, causing filtration issues).

    • Let stand for 24 to 48 hours .

    • Validation: Retest with NMR. The water peak should be vanished or reduced to the baseline noise.

Workflow Visualization

DryingWorkflow Raw Wet CD2BrCl Combine Static Drying: 24-48 Hours Raw->Combine Sieves 3A Molecular Sieves Activate Activation: 200°C / Vacuum / 12h Sieves->Activate Activate->Combine Filter Decant/Filter (0.2 µm PTFE) Combine->Filter Dry Dry CD2BrCl (<10 ppm H2O) Filter->Dry

Figure 2: The recommended molecular sieve activation and application workflow.

Module 3: Advanced Troubleshooting (FAQs)

Q: Can I use Calcium Hydride ( ) if sieves aren't working?

A: Proceed with extreme caution. While


 is standard for Dichloromethane (

), Bromochloromethane is more susceptible to reduction. If you must use

:
  • Never reflux

    
     over 
    
    
    
    for extended periods (risk of H/D exchange and decomposition).
  • Stir at room temperature for 4 hours, then distill under reduced pressure (vacuum distillation) to keep the temperature below 40°C.

  • Safety: Quench the still pot carefully; brominated residues can be shock-sensitive.

Q: My solvent turned slightly yellow after drying. Why?

A: This indicates decomposition (release of


 or 

).
  • Cause: Light exposure or excessive heat during drying.

  • Solution: Pass the solvent through a small plug of Basic Alumina (activated) to remove the acid/halogen traces, then re-dry with fresh 3A sieves. Store in an amber bottle.

Q: I see "dust" in my NMR tube after using sieves.

A: This is sieve particulate.

  • Prevention: Do not stir the sieves; let them stand statically.

  • Fix: Filter the solvent through a 0.2 µm PTFE syringe filter directly into the NMR tube. Do not use standard paper filters (they introduce water).

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.

  • Burfield, D. R., & Smithers, R. H. (1978). Desiccant Efficiency in Solvent Drying. 3. Dipolar Aprotic Solvents. The Journal of Organic Chemistry, 43(20), 3966–3968.

dealing with Bromochloromethane-d2 reactivity with samples

Author: BenchChem Technical Support Team. Date: February 2026

Sample Compatibility & Reactivity Guide

Status: Active Maintainer: Senior Application Scientist, NMR & Synthesis Division Last Updated: 2026-01-29

Executive Summary

Bromochloromethane-d2 (


) is a specialized NMR solvent often utilized for its unique solubility profile (bridging the gap between polar and non-polar) and its high boiling point (

) relative to Methylene Chloride-d2 (

). However, unlike the relatively inert Chloroform-d (

), BCM-d2 is an active alkylating agent .

This guide addresses the critical reactivity issues that can compromise sample integrity, specifically focusing on nucleophilic substitution, photolytic instability, and spectral artifacts.

Module 1: Chemical Compatibility (The "Alkylation Trap")

Diagnosis: Users often report "sample degradation" or the appearance of new, broad multiplets in the alkyl region after 12-24 hours. In 90% of cases involving biological samples, this is not degradation but chemical modification of the analyte by the solvent.

The Mechanism: BCM-d2 possesses a good leaving group (Bromide). In the presence of nucleophiles (amines, thiols, phosphines), it undergoes an


 reaction, effectively cross-linking or alkylating your sample.
Troubleshooting Q&A

Q: My peptide sample shows new peaks and loss of mass balance after overnight acquisition. Why? A: You likely have free amines (N-terminus or Lysine side chains) or thiols (Cysteine). BCM-d2 reacts with these centers. The Bromine atom is displaced, forming a chloromethylated adduct (


) or, upon further reaction, a methylene bridge (

).
  • Immediate Action: Check your sample structure for nucleophilic centers. If present, switch solvents immediately (e.g., to DMSO-d6 or THF-d8).

Q: Can I use BCM-d2 with pyridine or imidazole derivatives? A: Proceed with extreme caution. Heterocyclic nitrogens are nucleophilic enough to displace the bromide, forming quaternary ammonium salts. This often precipitates out of solution or causes significant line broadening.

Protocol: The "Stability Window" Test

Before committing a valuable sample to a long-term 2D NMR experiment in BCM-d2:

  • Prepare a Dummy Sample: Use a non-precious analogue containing the same functional groups.

  • Run T0 Spectrum: Acquire a quick 1H NMR immediately upon dissolution.

  • Incubate: Heat the tube to the intended experimental temperature (e.g., 40°C) for 4 hours.

  • Run T4 Spectrum: Compare with T0. Look for the "fingerprint" of alkylation: new methylene signals in the 4.5–5.5 ppm range.

Visualizing the Risk

ReactivityRisk Sample Sample Analyte CheckNuc Contains Nucleophiles? (Amines, Thiols, Phosphines) Sample->CheckNuc Safe Low Risk: Proceed with BCM-d2 CheckNuc->Safe No Risk High Risk: SN2 Alkylation Likely CheckNuc->Risk Yes Mitigation Mitigation: 1. Lower Temp (<25°C) 2. Limit Time (<2 hrs) 3. Switch Solvent Risk->Mitigation

Figure 1: Decision tree for assessing sample compatibility with Bromochloromethane-d2.

Module 2: Photostability & Radical Chemistry

Diagnosis: Radical-sensitive samples (e.g., conjugated dienes, antioxidants) show degradation even without nucleophiles present.

The Mechanism: The C-Br bond is photolabile. Exposure to ambient UV light can induce homolytic cleavage, generating radical species (


 and 

). These radicals can initiate chain reactions or abstract hydrogen atoms from your sample.
Troubleshooting Q&A

Q: My sample turned yellow after sitting on the bench. Is it oxidized? A: Likely yes, initiated by solvent photolysis. Free bromine (


) or radical byproducts can cause yellowing.
  • Solution: Use amberized NMR tubes or wrap standard tubes in foil immediately after preparation. Store BCM-d2 in the dark.

Q: I see random noise spikes or broadening in my spectrum. A: Paramagnetic species (radicals) cause relaxation enhancement, broadening signals. If your sample is radical-sensitive, BCM-d2 requires strict exclusion of light and oxygen.

Module 3: NMR Spectral Artifacts

Diagnosis: Users confuse solvent residual peaks with sample impurities due to the complex coupling patterns of mixed-halogenated solvents.

Data Table: Expected Chemical Shifts
SpeciesNucleusChemical Shift (

, ppm)
MultiplicityOrigin


~5.0 - 5.2Triplet (

)
Residual Proton (coupling to D)


~40 - 45QuintetSolvent Carbon (coupling to 2D)


Variable (1.5 - 2.5)Broad SingletMoisture (BCM is hydrophobic)

*Note: Exact shifts are concentration and temperature dependent. Always run a solvent blank if unsure.

Troubleshooting Q&A

Q: I see a triplet at ~5.1 ppm. Is this my alkene? A: Check the coupling constant (


). If it is a 1:1:1 triplet with 

, it is the residual solvent peak (

). Deuterium (

) splits the proton signal into a triplet.[1]

Q: Why does water float on top of my sample? A: Density Alert. BCM-d2 has a density of


. Unlike most organic solvents, it is significantly denser than water. If your sample contains moisture, the water will form a layer on top of the solvent.
  • Tip: Do not try to pipette from the top surface; you will aspirate water. Insert the pipette to the bottom of the tube.

Module 4: Safety & Handling

Core Directive: Treat BCM-d2 as a Carcinogen and a Lachrymator .

  • Glove Compatibility: BCM-d2 permeates standard latex and thin nitrile gloves rapidly. Use Laminate (Silver Shield) or double-glove with thick nitrile, changing immediately upon splash contact.

  • Inhalation: It has a narcotic effect. All manipulation must occur inside a certified fume hood.

  • Disposal: Do not mix with acetone or strong bases in waste containers; this can generate exothermic reactions or toxic ketenes. Segregate into "Halogenated Waste."

Reaction Pathway: The Nucleophilic Threat

ReactionPath BCM BCM-d2 (Br-CD2-Cl) TS Transition State [Br...CD2...NH2-R] BCM->TS + Nuc Nuc Nucleophile (R-NH2) Nuc->TS Prod Alkylated Adduct (Cl-CD2-NH-R) TS->Prod Substitution Leaving Leaving Group (Br-) TS->Leaving

Figure 2: The


 reaction pathway where BCM-d2 acts as an electrophile, alkylating amine-containing samples.
References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 6333, Bromochloromethane. Retrieved January 29, 2026 from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents.[2] Organometallics, 29(9), 2176–2179. (Note: Used for general alkyl halide shift extrapolation). [Link]

Sources

Bromochloromethane-d2 solubility issues with polar compounds

Technical Note: Overcoming Solubility Limits in Bromochloromethane-d2 ( )

Executive Summary & Scientific Context

Bromochloromethane-d2 (



intermediate polarity

This guide provides a mechanistic troubleshooting workflow to solubilize polar compounds without compromising NMR data integrity.

The Core Problem: Dielectric Mismatch

Users often assume

  • Bromochloromethane-d2 has a dielectric constant (

    
    ) of ~7.8 .[1]
    
  • DMSO-d6 has a dielectric constant of ~47 .

  • The Consequence:

    
     lacks the dipole strength to stabilize ionic species and the hydrogen-bonding capability to solvate free hydroxyls or amides effectively.
    

Comparative Solvent Data

Understanding the physical parameters is the first step in troubleshooting. Note the boiling point margin;


PropertyBromochloromethane-d2 (

)
Methylene Chloride-d2 (

)
Chloroform-d (

)
DMSO-d6
Dielectric Constant (

)
7.8 8.94.847.2
Boiling Point 68 °C 40 °C61 °C189 °C
Density (g/mL) ~2.0 1.361.501.19
H-Bond Donor None WeakWeakNone
H-Bond Acceptor Weak WeakNoneStrong
Water Solubility Sparingly (~1.6 g/L) LowLowMiscible

Troubleshooting Workflow (Decision Matrix)

Do not immediately switch solvents if

SolubilityWorkflowStartSample Insoluble in CD2BrClCheckNatureAnalyze Solute NatureStart->CheckNatureIsSaltIs it a Salt?CheckNature->IsSaltIsNeutralIs it Neutral Polar?CheckNature->IsNeutralSaltFixCounter-Ion Exchange(e.g., TFA to Chloride)IsSalt->SaltFixStep1Step 1: Mechanical Dispersion(Sonication 5 mins)IsNeutral->Step1Check1Dissolved?Step1->Check1Step2Step 2: Thermal Assist(Heat to 45°C)Check1->Step2NoFinalProceed to NMR AcquisitionCheck1->FinalYesCheck2Dissolved?Step2->Check2Step3Step 3: Co-Solvent Titration(Add MeOH-d4 or DMSO-d6)Check2->Step3No (Precipitate persists)Check2->FinalYesStep3->FinalSaltFix->Step3

Figure 1: Logical workflow for addressing insolubility in Bromochloromethane-d2. Note that salts often require immediate chemical modification or strong co-solvents.

Advanced Protocols

Protocol A: The "Co-Solvent Bridge" Method

If the sample is polar (e.g., contains multiple -OH or -NH groups), pure

Why this works:

  • Prepare Sample: Place 5-10 mg of analyte in the NMR tube.

  • Primary Solvent: Add 0.5 mL

    
    . Observe suspension.
    
  • Titration:

    • Add Methanol-d4 (

      
      )  in 10 
      
      
      L increments.
    • Sonicate between additions.

    • Stop as soon as the solution clears.

    • Limit: Do not exceed 10-15% v/v (approx 50-75

      
      L) or you risk shifting the chemical window significantly.
      
  • Alternative: If the compound has amide protons you must observe, use DMSO-d6 instead of Methanol-d4 to prevent proton exchange (disappearance of signals).

Protocol B: Thermal Saturation (The "Hot Lock")

Bromochloromethane boils at 68°C.[2] This allows for safe heating up to ~50°C, which is often sufficient to dissolve waxy solids or sterically hindered polar molecules.

  • Preparation: Cap the NMR tube tightly. Use a high-quality tube (Class A) to prevent breakage under slight pressure.

  • Heating: Warm the tube in a water bath or NMR block to 45°C .

  • Acquisition: Set the NMR probe temperature to 45°C (318 K) before inserting the sample.

  • Shim/Lock: Shim immediately at temperature.

    • Warning: If the sample cools inside the probe during setup, it may crash out (precipitate), causing severe line broadening.

Frequently Asked Questions (FAQ)

Q1: Can I use Trifluoroacetic Acid (TFA) to help dissolve my sample in


?A:
  • Mechanism: If your sample is a basic amine that is insoluble as a free base, adding 1-2 drops of TFA-d (deuterated) will protonate the amine, forming a salt. While salts are generally less soluble in non-polar solvents, the lipophilic nature of the trifluoroacetate counter-ion sometimes improves solubility in halogenated solvents compared to chloride or sulfate salts.

  • Risk: TFA is a strong acid. Ensure your analyte is acid-stable.

Q2: My sample dissolved, but the lock signal is unstable. Why? A: This is likely due to density gradients or temperature mismatch .

  • 
     is very dense (2.0 g/mL). If you added a lighter co-solvent (like Methanol-d4, density ~0.8 g/mL) and didn't mix thoroughly, the solvents will stratify.
    
  • Fix: Invert the tube at least 20 times or vortex thoroughly to ensure a homogeneous phase.

Q3: Where does the residual solvent peak appear for


?A:4.0 – 5.5 ppm
  • Action: Always run a "blank" spectrum of your specific batch of solvent. Halogenated solvents are prone to slight acidity or decomposition over time; verify purity before running precious samples.

Q4: Can I use


 as a co-solvent?A:No.
  • Bromochloromethane is immiscible with water.[3] Adding

    
     will create a biphasic system (droplets), resulting in zero lock, poor shimming, and magnetic susceptibility distortions. Use Methanol-d4 or DMSO-d6 instead.
    

References

  • Fulmer, G. R., et al. (2010).[4][5] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

  • Sigma-Aldrich. (n.d.). Bromochloromethane-d2 Product Specification & Properties. Merck KGaA.

  • Reich, H. J. (2024). Bordwell pKa Table and Solvent Properties. University of Wisconsin-Madison Chemistry.

optimizing acquisition parameters for Bromochloromethane-d2 in NMR

Technical Support Center: Optimizing Acquisition for Bromochloromethane-d2 ( )

Status: Operational Ticket: NMR-OPT-882 Assigned Specialist: Senior Application Scientist Topic: Acquisition Parameter Optimization for Bromochloromethane-d2

Executive Summary

Bromochloromethane-d2 (





Because

relaxation times (

)
dielectric propertiesmagnetic susceptibility

Module 1: Baseline Configuration & Physics

Before acquiring data, you must understand how

The Spectral Signature
  • Residual Proton Signal (

    
    ):  Expect a triplet (coupling to the single Deuterium, 
    
    
    ) centered approximately at 5.0 – 5.2 ppm .
    • Note: The chemical shift is concentration- and temperature-dependent.[1][2][3] Always reference against an internal standard (e.g., TMS at 0.00 ppm).

  • Carbon Signal (

    
    ):  Expect a multiplet (quintet) around 40 – 45 ppm .
    
Dielectric Constant & Probe Tuning



  • Impact: This changes the probe's tuning and matching network response.

  • Action: You must autotune and match (ATM) the probe after inserting the sample. A probe tuned for Chloroform-d will reflect significant power when running Bromochloromethane-d2, risking damage to the pre-amplifier or poor signal-to-noise ratio (SNR).

Module 2: Optimization Protocol (Step-by-Step)

Use this protocol to establish a self-validating acquisition routine.

Step 1: The 90-Degree Pulse Calibration ( )

Never assume the



  • Set up a standard 1-scan proton experiment.[4]

  • Array the pulse width (pw or p1) from

    
     to 
    
    
    in increments of
    
    
    .
  • Find the null point (

    
     pulse) where the signal disappears or inverts.
    
  • Calculate:

    
    .
    
Step 2: Longitudinal Relaxation ( ) Determination

This is the most critical step for quantitative accuracy. Small molecules in non-viscous halogenated solvents often exhibit surprisingly long

  • The Risk: If your Repetition Rate (

    
    ) is 
    
    
    , integration values will be skewed (integrals of slow-relaxing protons will be under-represented).
  • The Protocol: Run an Inversion-Recovery experiment (t1ir or T1_meas).

ParameterRecommended SettingReason
Relaxation Delay (

)

Ensures 99.3% magnetization recovery for quantitative integration.
Acquisition Time (

)

Sufficient to prevent truncation artifacts (sinc wiggles).
Receiver Gain (

)
Auto-calculatedHigh density of

can cause strong solvent signals; avoid ADC overflow.
Visualizing the Optimization Workflow

OptimizationWorkflowcluster_physicsPhysics CheckStartInsert Sample(CD2BrCl)TuneTune & Match (ATM)(Critical due to Dielectric)Start->TuneLockShimLock & Gradient Shim(Z1, Z2, X, Y)Tune->LockShimPulseCalCalibrate P90(Determine Hard Pulse)LockShim->PulseCalT1MeasMeasure T1(Inversion Recovery)PulseCal->T1MeasSetParamsSet D1 = 5 * T1Set AQ > 2sT1Meas->SetParamsAcquireAcquire Quantitative DataSetParams->Acquire

Figure 1: The logical flow for establishing a valid acquisition parameter set for non-standard solvents.

Module 3: Troubleshooting & Artifacts

Issue 1: Rolling Baseline / "Smiles" and "Frowns"
  • Cause: Acoustic ringing or Receiver Dead Time issues, exacerbated by the high density and acoustic properties of halogenated solvents.

  • Solution:

    • Increase the Pre-Scan Delay (DE) slightly (e.g., from

      
       to 
      
      
      ), though this necessitates a first-order phase correction.
    • Use Backward Linear Prediction (LP) on the first few points of the FID during processing.

Issue 2: Inconsistent Lock Signal (Variable Temperature)
  • Context:

    
     is often used for Variable Temperature (VT) NMR.
    
  • Cause: The deuterium resonance frequency shifts significantly with temperature.

  • Solution:

    • Do not rely on the lock to hold perfectly during large temperature sweeps (

      
       steps).
      
    • Action: Re-lock and re-shim at every temperature step. The density change of the solvent alters the magnetic susceptibility (

      
      ), ruining the shim if not corrected.
      
Issue 3: Solvent Suppression Failures
  • Context: You are trying to suppress the residual

    
     peak at 
    
    
    ppm.
  • Cause: The residual peak is a triplet (

    
    -
    
    
    coupling). Standard presaturation (presat) applies a single frequency (CW) which may only saturate the center line of the triplet, leaving the outer wings visible and distorted.
  • Solution: Use Composite Pulse Decoupling (CPD) or shaped pulse suppression (e.g., WET or excitation sculpting) that covers the bandwidth of the triplet (

    
     coupling constant).
    
Troubleshooting Decision Tree

TroubleshootingProblemArtifact DetectedTypeIdentify TypeProblem->TypeBaselineRolling BaselineType->BaselineWavyIntegrationIntegration ErrorsType->IntegrationRatios WrongLockLock InstabilityType->LockDrifting (VT)Sol1Fix: Backward LPor Increase Pre-scan DelayBaseline->Sol1Sol2Fix: Increase D1(Check T1)Integration->Sol2Sol3Fix: Re-shim(Susceptibility Change)Lock->Sol3

Figure 2: Rapid diagnostic tree for common spectral artifacts in halogenated solvents.

Module 4: Safety & Handling

WARNING: Bromochloromethane-d2 is toxic and an ozone-depleting substance.[5]

  • Containment: Always prepare samples in a fume hood.

  • Tube Integrity: Ensure NMR tubes are free of micro-fractures. The high density (

    
    ) places higher hydrostatic pressure on the bottom of the tube during spinning (if spinning is used).
    
  • Disposal: Do not mix with standard non-halogenated waste. Segregate into "Halogenated Solvent" waste streams.

Frequently Asked Questions (FAQ)

Q: Can I use standard


 parameters for 

?
A:

Q: Why is my lock signal oscillating? A: This is often due to temperature gradients in the sample.


Q: What is the freezing point for low-temp studies? A: You can safely go down to approximately






References

  • Fulmer, G. R., et al. (2010).[6] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.

  • Cambridge Isotope Laboratories. (n.d.).[1] NMR Solvent Data Chart. (Provides physical property data for deuterated solvents).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on pulse calibration and relaxation delays).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 16213001, Bromochloromethane-d2. [5]

correcting for isotopic impurities in Bromochloromethane-d2

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Deuterated Solvent Applications Topic: Correcting for Isotopic Impurities in Bromochloromethane-d2 (


)
Ticket ID:  #ISO-CORR-882
Assigned Specialist:  Dr. A. Vance, Senior Application Scientist

Introduction: The "Ghost" in the Machine

Welcome to the technical support hub. You are likely here because your spectra—whether NMR or MS—are showing signals you didn't expect. Working with Bromochloromethane-d2 (


)  presents unique challenges compared to standard solvents like Chloroform-d.

Because this solvent contains two distinct halogens (Bromine and Chlorine), it creates a complex isotopic environment. "Impurities" in this context often aren't foreign contaminants, but rather isotopologues —molecules with the same chemical structure but different isotopic compositions (


, 

variants, etc.).

This guide provides the protocols to distinguish, quantify, and mathematically correct for these anomalies.

Safety Critical Warning

⚠️ HAZARD ALERT: Bromochloromethane is a Class I Ozone-Depleting Substance and a potential carcinogen. It is highly volatile.

  • Handling: All transfers must occur in a fume hood or glovebox.

  • Storage: Store under inert gas (Argon/Nitrogen) to prevent moisture ingress, which accelerates H/D exchange and degrades isotopic purity.

Module 1: NMR Troubleshooting (The Residual Proton)

User Issue: "I see a triplet or broad peak around 5.0–5.5 ppm. Is my solvent contaminated?"

Diagnosis: This is likely the residual proton signal (


). Unlike standard solvents where the residual peak is a singlet (e.g., 

), the residual species in

has one proton attached to a carbon that also holds a deuterium atom.
The Mechanism: H-D Coupling

Deuterium (


) has a spin of 1.[1] When a residual proton (

, spin 1/2) couples to a geminal deuterium, it splits into a 1:1:1 triplet .[1]
  • Coupling Constant (

    
    ):  Typically 1–2 Hz.
    
  • Appearance: On low-field instruments (<300 MHz), this may look like a broad singlet. On high-field instruments (>500 MHz), the triplet is distinct.

Protocol: Quantifying Isotopic Purity via NMR

Do not rely on the certificate of analysis (CoA) alone if your experiment is sensitive. Purity degrades with exposure to humidity (


 introduces protons).

Step-by-Step Quantification:

  • Select an Internal Standard: Choose a non-exchangeable standard (e.g., Maleic Acid or TCNB ) with a distinct shift away from 5.2 ppm.

  • Prepare Sample: Dissolve a precise mass of standard into

    
    .
    
  • Acquire Spectrum: Set relaxation delay (

    
    ) to 
    
    
    
    (typically 30–60s) to ensure full relaxation of the solvent residual peak.
  • Integration: Integrate the standard peak (

    
    ) and the residual solvent peak (
    
    
    
    ).
  • Calculation: Use the formula below to determine the molarity of protonated species.

ParameterDescription

Integration area of the residual solvent peak (

)

Number of protons in residual species (For

, N=1)

Integration area of the internal standard

Number of protons in the standard signal

Moles of internal standard added

Correction Formula:



Module 2: Mass Spectrometry (The Isotope Forest)

User Issue: "My Mass Spec shows huge peaks at M+2 and M+4. Is my reaction failing?"

Diagnosis: This is the Natural Isotope Effect . You are not seeing impurities; you are seeing the statistical distribution of Chlorine and Bromine isotopes.

  • Chlorine:

    
     (75.8%) and 
    
    
    
    (24.2%)
    
    
    Approx 3:1 ratio.
  • Bromine:

    
     (50.7%) and 
    
    
    
    (49.3%)
    
    
    Approx 1:1 ratio.

When combined in


, they create a distinct "step" pattern that can be confused with side-products.
Visualizing the Isotopic Envelope

The following diagram illustrates how to differentiate a true chemical impurity from the natural isotopic envelope of Bromochloromethane-d2.

IsotopeLogic Start Input: Mass Spectrum (Observed M+ Peaks) CheckM2 Check M+2 Intensity (Relative to M) Start->CheckM2 CalcTheory Calculate Theoretical Distribution Cl (3:1) + Br (1:1) CheckM2->CalcTheory CheckM4 Check M+4 Intensity (Relative to M) Match Does Observed Match Theoretical? (Within 10% error) CheckM4->Match CalcTheory->CheckM4 Isotope Result: Natural Isotope Pattern No Correction Needed Match->Isotope Yes Impurity Result: Chemical Impurity Detected (e.g., CH2Br2 or CH2Cl2) Match->Impurity No Action Action: Subtract Theoretical from Observed to Quantify Impurity Impurity->Action

Figure 1: Decision tree for distinguishing natural isotopic envelopes from chemical impurities in halogenated solvents.

The "M+ Pattern" Reference Table

Use this table to verify your MS signals for


 (MW 

131 for

isotopologue).
Ion SpeciesMass (approx)Relative Intensity (Theoretical)Origin
M 131100%

+

M+2 133~130% (

+

) AND (

+

)
M+4 135~30%

+

Note: The M+2 peak is actually taller than the M peak because of the additive probability of the heavier isotopes. Do not background-subtract this peak.

Module 3: Quantitative Correction Protocol

User Issue: "I need to calculate the exact concentration of my drug candidate, but the solvent purity is 99.5% D. How do I adjust?"

Solution: You must perform a Gravimetric Correction . If you assume 100% deuteration, your concentration calculations for kinetic isotope effect (KIE) studies will be skewed.

Workflow: The Correction Loop

CorrectionLoop Sample Weighed Sample (Mass M_s) PurityCheck Determine %D (via qNMR) Sample->PurityCheck Calc Calculate Mass of Protonated Impurity PurityCheck->Calc %D < 99.9% Final Corrected Concentration [C] PurityCheck->Final %D > 99.9% (Negligible Error) Adjust Adjust Effective MW of Solvent Calc->Adjust Adjust->Final

Figure 2: Workflow for correcting concentration calculations based on isotopic purity.

The Correction Equation: If your CoA states 99.0 atom % D, it means 1% of the solvent molecules are


 (or 

).
  • Calculate Effective Molecular Weight (

    
    ): 
    
    
    
    
    • 
       (
      
      
      
      )
      
      
      130.8 g/mol
    • 
       (
      
      
      
      )
      
      
      129.8 g/mol
  • Apply to Concentration: Use

    
     instead of the theoretical MW when converting mass to moles for solvent density corrections.
    

References & Grounding

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[2] J. Org. Chem.1997 , 62, 7512–7515. (Standard reference for residual solvent shifts).

  • Cambridge Isotope Laboratories (CIL). "NMR Solvent Data Chart." (Source for solvent physical properties and storage stability).[1][3]

  • NIST Chemistry WebBook. "Isotopic Distributions and Mass Spectrometry Data." (Source for Br/Cl isotopic abundance ratios).[4][5]

  • Fulmer, G. R. et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29, 2176–2179.

For further assistance, please upload your FID files or raw mass spec data to the secure portal. Do not attempt fractional distillation of this solvent without specialized cryogenic equipment.

Sources

Technical Support Center: Bromochloromethane-d2 (CD₂BrCl) Phase Separation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Physics of Your Solvent

Bromochloromethane-d2 (CD₂BrCl) is a specialized NMR solvent often selected for its unique chemical shift properties or to resolve overlaps common in Chloroform-d or Dichloromethane-d2.[1] However, users switching from standard solvents often encounter immediate phase separation issues due to its distinct physical properties.

The "Heavy" Reality: Unlike water or common organic solvents, CD₂BrCl is exceptionally dense (~1.99 g/mL ). In any biphasic system involving water or aqueous buffers, CD₂BrCl will be the bottom layer . This is the most common point of failure: researchers habitually discard the bottom layer assuming it is aqueous waste, inadvertently losing their sample.

Quick Reference: Physical Properties
PropertyCD₂BrClD₂O (Water)DMSO-d6CDCl₃
Density (g/mL) 1.99 1.111.191.50
Polarity ModerateHighHighLow
Water Solubility Very Low (<1.6%)N/AMiscible<0.1%
Phase Position Bottom TopN/ABottom

Diagnostic Workflow

Before attempting remediation, you must identify the type of separation. Use the logic flow below to determine the root cause.

TroubleshootingLogic Start Observation: Sample Issue Cloudy Cloudy / Hazy (No distinct layers) Start->Cloudy Layers Distinct Phase Separation (Two clear layers) Start->Layers WaterCheck Check Water Content (HDO peak present?) Cloudy->WaterCheck Layers->WaterCheck High Water Contamination SaltCheck High Salt/Buffer? Layers->SaltCheck TempCheck Is Sample Cold? (VT-NMR) WaterCheck->TempCheck No DrySample Action: Dry Solvent (See Protocol A) WaterCheck->DrySample Yes WarmSample Action: Warm to RT Check Miscibility Gap TempCheck->WarmSample Yes Extract Action: Liquid-Liquid Extraction (Recover Organic Phase) SaltCheck->Extract Salting Out Effect

Figure 1: Diagnostic logic tree for identifying the root cause of phase instability in halogenated solvents.

Core Issues & Solutions

Issue A: Atmospheric Moisture & "The Haze"

Symptom: The sample appears turbid or "milky" immediately after preparation, or baselines are inconsistent. Cause: CD₂BrCl is hydrophobic. It cannot solubilize atmospheric moisture absorbed during handling. Even 10-20 ppm of water can cause micro-emulsions (haze) at lower temperatures.[1] The Fix:

  • Do not heat the sample to clear it (this is temporary).

  • Use the Drying Protocol (Section 4) immediately.

Issue B: The "Salting Out" Effect

Symptom: You added a small amount of aqueous buffer or a salt-rich solid, and two clear layers formed. Cause: High ionic strength drives the organic and aqueous phases apart. While DMSO might tolerate some salt water, CD₂BrCl will not. The Fix:

  • Identify Layers: The Top Layer is Water/Buffer. The Bottom Layer is CD₂BrCl + Analyte.

  • Extraction: Carefully pipette off the top aqueous layer.

  • Dry: Add activated molecular sieves to the remaining organic layer to remove trace water.

Issue C: Mixed Solvent Miscibility Gaps

Symptom: You mixed CD₂BrCl with DMSO-d6 or Methanol-d4, and phase separation occurred upon cooling (VT-NMR). Cause: While generally miscible at Room Temperature (RT), halogenated solvents and polar aprotic solvents can exhibit a "miscibility gap" at low temperatures, especially if any water is present. The Fix:

  • Ensure both solvents are anhydrous before mixing.

  • Avoid ratios near 1:1 if cooling below -20°C.

  • Add a co-solvent "bridge" like Acetone-d6 (if chemically compatible) to stabilize the mixture.

Experimental Protocols

Protocol A: Anhydrous Preparation (The Standard)

Use this protocol for all CD₂BrCl samples to prevent baseline rolling and phase issues.

Materials:

  • Activated 3Å or 4Å Molecular Sieves (Pellets, not powder).

  • Glass Pasteur pipettes.

  • Oven-dried NMR tubes.[1][2]

Workflow:

DryingProtocol Step1 1. Activation Heat Sieves (200°C) under vacuum for 12h Step2 2. Addition Add 5-10 pellets directly to solvent vial Step1->Step2 Step3 3. Incubation Let stand 4-8 hours (Do not stir vigorously) Step2->Step3 Step4 4. Transfer Pipette solvent into NMR tube (Filter if needed) Step3->Step4

Figure 2: Workflow for drying halogenated NMR solvents using molecular sieves.

Critical Technical Notes:

  • Sieve Selection: Use 3Å or 4Å sieves. Do not use basic alumina or silica gel directly in the NMR tube, as these can catalyze reactions with sensitive analytes or the solvent itself (dehalogenation).

  • Dust: Sieve dust causes line broadening. Always wipe pellets or quickly rinse them with dry solvent before adding to the main stock.

  • Filtration: If the sample contains floating particulates after drying, filter through a glass wool plug plugged into a Pasteur pipette. Do not use plastic syringe filters unless they are certified PTFE/Polypropylene compatible with halogenated solvents.

Frequently Asked Questions (FAQs)

Q: I tried to wash my sample with water to remove salts, but the layers won't separate cleanly. It's an emulsion. A: This is common with heavy alkyl halides.

  • Immediate Fix: Centrifugation is the only reliable way to break a CD₂BrCl/Water emulsion. Spin at 2000-3000 x g for 2 minutes.

  • Reminder: Your product is likely in the bottom layer.

Q: Can I use CD₂BrCl for variable temperature (VT) NMR at -80°C? A: Proceed with caution. The melting point of non-deuterated Bromochloromethane is -88°C. However, viscosity increases significantly below -60°C, which will broaden your lines.[1] Ensure your shimming parameters are updated at the target temperature.

Q: My analyte is a salt (e.g., Hydrochloride). Will it dissolve? A: Likely not. CD₂BrCl is non-polar/moderately polar.

  • Solution: You must perform a "free base" extraction first, or use a mixed solvent system (e.g., 10% Methanol-d4 / 90% CD₂BrCl), provided the Methanol is dry.[1]

Q: Why does my baseline roll (wavy baseline) in this solvent? A: This is often an acoustic ringing artifact common in low-gamma nuclei or specific probe tunings, but in 1H NMR, it is frequently caused by suspended micro-droplets of water .[1] Apply Protocol A (Drying) to fix this.

References

    • Source for density and physical property data of deuterated solvents.[3]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1] [Link]

    • Authoritative guide for identifying w
  • Verification of solvent miscibility and physical constants.
  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]

    • Scientific basis for the recommendation of Molecular Sieves over other drying agents.[4]

Sources

Technical Support Hub: Decontamination & Maintenance of NMR Tubes (Bromochloromethane-d2 Protocols)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Topic:


 Residue Management | Audience:  R&D / Analytical Chemistry
Critical Safety & Compliance Directive

Read This Before Proceeding

Bromochloromethane-d2 (


) is a halogenated solvent  with unique physical properties that differentiate it from standard Chloroform-d (

). Unlike lighter solvents, it possesses a high density (~1.93 g/mL) and distinct toxicity profile.
  • Waste Segregation (Non-Negotiable): You must never dispose of

    
     rinsate in "General Organic" or "Non-Halogenated" waste streams. It must go into the Halogenated Waste  carboy. Mixing this with acetone/ethanol waste streams without proper labeling can violate EPA/EHS regulations and incur significant disposal costs.
    
  • Plastic Incompatibility:

    
     is an aggressive alkyl halide. It can swell or dissolve low-density polyethylene (LDPE) and certain rubber cap liners. Use only PTFE (Teflon) or high-density polypropylene caps. 
    
Technical Context: The "Heavy Solvent" Challenge

Cleaning tubes used with Bromochloromethane-d2 requires a modified approach due to its physical chemistry:

PropertyValueImpact on Cleaning
Density ~1.93 g/mLHigh: The solvent sits at the bottom. Adding Acetone (0.78 g/mL) on top without agitation will result in a bilayer, failing to rinse the tube bottom.
Boiling Point 68°CModerate: It is volatile enough to dry, but residues trapped in micro-scratches persist longer than

.
Reactivity Alkyl HalideHigh: Prolonged contact can leach plasticizers from standard caps, creating "phantom" NMR signals (0.8 - 1.4 ppm range).
Standard Operating Procedure (SOP)
Method A: Vacuum-Assisted Siphon (Recommended)

Best for: High-throughput labs and ensuring removal of dense solvent.

Prerequisites:

  • NMR Tube Washer (e.g., Wilmad/Norell style)

  • Vacuum source (Aspirator or Pump)[1]

  • Solvent A: Dichloromethane (DCM) - Intermediate Wash

  • Solvent B: Acetone-d6 or HPLC Grade Acetone - Final Rinse

The Workflow:

  • Invert & Drain: Manually pipette out the bulk

    
     into the Halogenated Waste container. Do not rely on gravity dumping alone due to surface tension in narrow bore tubes.
    
  • Mount: Place the inverted tube onto the washer nozzle.

  • The "Heavy" Rinse (DCM): Apply vacuum.[2] Spray DCM into the reservoir first.

    • Why? DCM (

      
       = 1.33 g/mL) is chemically similar to 
      
      
      
      and helps solubilize any sample matrix that was stable in the deuterated solvent. It effectively displaces the heavy
      
      
      .
  • The "Light" Rinse (Acetone): Switch to Acetone .

    • Why? Acetone (

      
       = 0.78 g/mL) removes the DCM and dries quickly.
      
  • Sheeting Check: Observe the solvent flow. If the acetone "beads" on the glass, the tube is still dirty (grease/lipids present). If it forms a smooth, continuous sheet, it is clean.

  • Dry: Remove from washer. Place in a vertical drying rack in an oven at 100°C for 30 mins .

    • Caution: Do not lay flat. Gravity helps drain residual vapors.

Method B: Manual Rinsing (Low Throughput)

Use only if a tube washer is unavailable.

  • Pipette Extraction: Use a long-stem glass Pasteur pipette to remove the sample.

  • Solvent Injection: Introduce DCM using a wash bottle with a long nozzle, ensuring the stream hits the bottom of the tube to force the dense

    
     up and out.
    
  • Agitation: Cap carefully (PTFE cap) and invert 3-5 times.

  • Repeat: Perform 3 cycles with DCM, followed by 3 cycles with Acetone.

Visualization: Cleaning Logic Workflow

NMR_Cleaning_Protocol Start Start: Tube with CD2BrCl Drain Step 1: Manual Drain (Halogenated Waste) Start->Drain Washer Step 2: Mount on Vacuum Washer Drain->Washer Rinse_DCM Step 3: Rinse with DCM (Displace Heavy Solvent) Washer->Rinse_DCM Rinse_Acetone Step 4: Rinse with Acetone (Remove Organic Residue) Rinse_DCM->Rinse_Acetone Check Sheeting Test: Does solvent bead up? Rinse_Acetone->Check Acid_Wash Advanced: Acid Soak (Nitric Acid / Piranha) Check->Acid_Wash Yes (Dirty) Dry Step 5: Vertical Drying (Oven 100°C or N2 Blow) Check->Dry No (Clean) Rinse_Water Rinse: Distilled Water -> Acetone Acid_Wash->Rinse_Water Rinse_Water->Dry Finish Ready for Use Dry->Finish

Caption: Logic flow for removing high-density halogenated solvents from NMR tubes.

Troubleshooting & FAQs

Q1: I see "Phantom Peaks" around 0.8 - 1.4 ppm after cleaning. What happened?

  • Diagnosis: This is likely plasticizer leaching .

  • Cause: You may have soaked the tube with the cap on, or used a low-quality cap during the experiment.

    
     extracts phthalates from standard plastics.
    
  • Fix: Re-clean using the "Advanced Acid Soak" (Nitric Acid) to oxidize the organic residue. Switch to PTFE caps for future experiments.

Q2: The acetone layer sits on top of the solvent residue in the tube.

  • Diagnosis: Density mismatch.

  • Cause:

    
     is heavier than acetone. If you gently pour acetone in, it floats.
    
  • Fix: You must use a pipette or vacuum washer to physically force the bottom layer out. Simple inversion is insufficient for narrow-bore tubes.[2]

Q3: Can I use Aqua Regia to clean these tubes?

  • Warning: Avoid if possible.

  • Reason: While effective for removing metals, mixing strong oxidizers with significant organic solvent residues (like acetone or

    
    ) can be explosive.
    
  • Protocol: Only use acid washes (Nitric or Chromic) after the tube has been thoroughly rinsed of all organic solvents and dried.

Q4: How do I dispose of the cleaning waste?

  • Protocol: The initial rinsate (containing

    
     and DCM) must  go to Halogenated Waste. The subsequent Acetone rinses, if collected separately, can theoretically go to Non-Halogenated, but most labs recommend combining all rinsates from this specific workflow into Halogenated Waste  to prevent accidental cross-contamination compliance violations.
    
References
  • Wilmad-LabGlass. (n.d.). Proper Cleaning Procedures for NMR Tubes. Rice University Office of Research. Retrieved January 29, 2026, from [Link]

  • Norell, Inc. (2018). Clean NMR Tubes [The best & effective ways]. Hiten Techno Products. Retrieved January 29, 2026, from [Link]

  • Temple University EHS. (n.d.). Halogenated Solvents in Laboratories - Waste Management Guidelines. Retrieved January 29, 2026, from [Link]

  • University of Nebraska–Lincoln. (2022). NMR Tube Deep Cleaning Protocols. Powers Group. Retrieved January 29, 2026, from [Link]

Sources

Validation & Comparative

Beyond the Standard: Bromochloromethane-d2 vs. Chloroform-d for Advanced NMR Profiling

[1][2]

Executive Summary: The Specialist vs. The Workhorse[1]

In the landscape of Nuclear Magnetic Resonance (NMR) spectroscopy, Chloroform-d (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


)1

Bromochloromethane-d2 (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


)2
  • Spectral Clarity: It shifts the residual solvent signal to ~5.1 ppm , completely clearing the critical aromatic window (6.5–8.5 ppm).[1]

  • Low-Temperature Capability: With a freezing point significantly lower than ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    , it enables dynamic NMR studies down to nearly -90°C.[2]
    
  • Unique Solvation: Its high density (1.99 g/mL) and distinct dielectric properties offer alternative solubility profiles for halogen-bonded supramolecular systems and organometallics.[1]

Verdict: Use ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

2

Physicochemical Profile: The Tale of the Tape

The following table contrasts the critical properties of the two solvents. Note the massive density difference and the shift in the residual proton signal.[1]

FeatureChloroform-d (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
Bromochloromethane-d2 (

)
Impact on Analysis
Residual

H Shift
7.26 ppm (Singlet)~5.16 ppm (Singlet)

unmasks aromatic protons.[2]
Residual ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

C Shift
77.16 ppm (Triplet)~50–55 ppm (Triplet)Distinct regions; less overlap with sp2 carbons.
Boiling Point 61.2°C68°CSimilar volatility; ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

is slightly less prone to evaporation.[2]
Melting Point -63.5°C-88°Cngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

is superior for VT-NMR (Variable Temperature).[2]
Density (25°C) 1.50 g/mL1.99 g/mL ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

is extremely heavy; affects shimming and pipetting.[2]
Acidity Prone to forming DCl/PhosgeneNon-acidic / Stablengcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

is safer for acid-labile compounds.[2]
Dielectric Constant 4.81~7–8 (Est.)[1][3]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

offers better solubility for polar-organic hybrids.[2]

The Case for Chloroform-d (The Incumbent)

Why it dominates: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

11

Where it fails (The "Chloroform Trap"):

  • The Aromatic Mask: If your molecule is a drug candidate with a key proton on a phenyl or pyridine ring, the massive solvent singlet at 7.26 ppm can obscure the signal, making integration impossible.

  • The Acid Factor: Over time, ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     reacts with oxygen and light to form Phosgene (
    
    
    ) and Deuterium Chloride (
    
    
    ). This trace acidity can catalyze the decomposition of acid-sensitive compounds (e.g., enamines, acetals) or protonate basic amines, shifting their signals and confusing the assignment.[1]
  • Exchangeable Protons: The acidic nature of

    
     can broaden NH and OH signals, sometimes making them disappear entirely due to exchange.
    

The Case for Bromochloromethane-d2 (The Challenger)[1]

The Strategic Advantage: Bromochloromethane-d2 is a "mixed halo-solvent."[1] By replacing one chlorine with a bromine, the electron density changes, shifting the residual proton signal upfield to the methylene region (~5.1 ppm).[1]

Critical Application: The "Aromatic Window" In drug discovery, the region between 6.5 ppm and 8.5 ppm is the most valuable real estate in the spectrum.[1]

  • Scenario: You are analyzing a substituted indole. The C-2 proton is expected around 7.2–7.3 ppm.[1]

  • With ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    :  The signal is buried under the solvent peak.
    
  • With ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    :  The solvent peak moves to ~5.1 ppm. The aromatic region is pristine.[1] The indole proton is clearly resolved and integrable.[1]
    

Critical Application: Low-Temperature Dynamics For studying fluxional molecules (e.g., ring flips, rotamers), you often need to cool the sample to "freeze out" the conformers.[1][2]

  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     freezes at -64°C.[2][4][5]
    
  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     remains liquid down to -88°C.[2]
    This extra 24-degree window is often the difference between a broad, averaged blob and sharp, resolved conformer peaks.[1]
    

Experimental Workflow: The Solvent Swap

Switching to a high-density, specialty solvent requires a modified protocol to ensure data integrity.

Protocol: The "Heavy Solvent" Preparation
  • Solvent Removal: Ensure the sample is completely free of non-deuterated solvents.[1] ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     has a unique shift, and residual ethyl acetate or hexane will clutter the aliphatic region you are trying to use the solvent to clear.
    
    • Step: High-vacuum drying (< 1 mbar) for 1 hour is mandatory.[1][2]

  • The Density Check:

    • Warning:ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       has a density of ~2.0 g/mL. It is twice as heavy as water.[1]
      
    • Action: When pipetting, the liquid will drip out of the tip rapidly due to gravity.[1] Use positive displacement pipettes or draw slowly and transfer immediately.[1]

  • Shimming:

    • The deuterium lock signal frequency will be different from ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      .
      
    • Step: Manually adjust the lock parameters.[1] Do not rely on "auto-lock" if your spectrometer is not pre-configured for ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      .[2] You may need to lock on "User Defined" or a similar frequency to Methylene Chloride-d2 (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
      
      
      
      ).[2]
  • Referencing:

    • Do not assume 7.26 ppm.[1][3]

    • Step: Add a trace amount of TMS (Tetramethylsilane) as an internal standard (0.00 ppm) for the first run to establish the exact solvent residual peak on your specific magnet (likely 5.16 ppm).[1]

Decision Matrix (Visualized)

The following logic flow helps determine when to deploy


SolventDecisionStartSample Ready for NMRCheckAromaticDoes sample have criticalsignals near 7.26 ppm?Start->CheckAromaticCheckAcidIs sample acid-sensitive(e.g., acetal, enamine)?CheckAromatic->CheckAcidNoUseCD2BrClUse Bromochloromethane-d2(CD2BrCl)CheckAromatic->UseCD2BrClYes (Avoid Overlap)CheckTempIs Low-Temp VT required(<-60°C)?CheckAcid->CheckTempNoCheckAcid->UseCD2BrClYes (Avoid DCl formation)UseCDCl3Use Chloroform-d (CDCl3)(Standard Protocol)CheckTemp->UseCDCl3NoCheckTemp->UseCD2BrClYes (Lower Freezing Point)

Figure 1: Strategic decision tree for selecting Bromochloromethane-d2 over Chloroform-d based on spectral overlap, chemical stability, and temperature requirements.

References

  • Fulmer, G. R., et al. (2010).[6][7] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.[1][2]

  • Cambridge Isotope Laboratories (CIL). "NMR Solvent Data Chart." CIL Technical Resources.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[7][8] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515.[1]

  • PubChem. "Bromochloromethane (Compound Summary)." National Library of Medicine.[1]

Optimization of Non-Aqueous NMR: A Comparative Guide to Deuterated Solvent Selection

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Solubility

In high-fidelity structural elucidation, the solvent is not merely a passive carrier; it is an active component of the magnetic environment. While solubility is the primary gatekeeper, selecting a deuterated solvent based solely on dissolution capacity often leads to suboptimal spectral resolution, obscured signals, or misinterpretation of labile proton dynamics.

This guide provides a technical comparison of the most prevalent non-aqueous NMR solvents—Chloroform-d (


), Dimethyl Sulfoxide-d6 (

), Methanol-d4 (

), and others. We analyze their impact on relaxation times, chemical shift referencing, and solute interaction to empower you with data-driven experimental choices.

The Physicochemical Matrix: Viscosity & Resolution

The physical properties of a solvent directly dictate the Rotational Correlation Time (


) of the solute. According to the Stokes-Einstein-Debye relation, 

is proportional to solvent viscosity (

).


Causality: Higher viscosity increases


, which accelerates Transverse Relaxation (

). Since line width at half-height (

) is inversely proportional to

(

), viscous solvents inherently broaden NMR signals , potentially masking fine coupling constants (

-coupling) critical for stereochemical assignment.
Table 1: Comparative Physicochemical Properties[1][2]
SolventViscosity (cP @ 20°C)Freezing Point (°C)Boiling Point (°C)HygroscopicityRelative Cost
Acetone-

0.32-9456LowLow
Chloroform-

0.56-6461LowLow
Methanol-

0.59-9865HighMedium
Benzene-

0.65580LowMedium
DMSO-

2.00 18189Very High Medium
Pyridine-

0.95-42115HighHigh

Key Insight:


 is nearly 4x more viscous  than 

. For small molecules (<500 Da), this is negligible. However, for aggregating peptides or macrocycles, switching from DMSO to Acetone-

(if solubility permits) can sharpen multiplets significantly.

Spectral Interference: The "Blind Spots"

Every deuterated solvent contains residual protic impurities (incomplete deuteration) and distinct water signals. These create "blind spots" where solute signals can be obscured.

Table 2: Residual Solvent & Water Shifts (ppm)[2]

Data synthesized from Fulmer et al. (2010) and Gottlieb et al. (1997).

SolventResidual ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Signal (Mult.)[1][2][3][4]

Shift (ppm)
Residual

Shift (ppm)

Signal (ppm)*
Chloroform-

Singlet7.2677.161.56
Acetone-

Quintet2.0529.842.84
DMSO-

Quintet2.5039.523.33
Methanol-

Quintet3.3149.004.87
Benzene-

Singlet7.16128.060.40
Acetonitrile-

Quintet1.941.32 / 118.262.13

*Note: Water chemical shifts are concentration and temperature-dependent.[1][3][4] In non-polar solvents (Benzene, Chloroform), water appears upfield (monomeric). In polar aprotic solvents (DMSO, Acetone), H-bonding shifts water downfield.

Mechanistic Insights: Solvent-Solute Interactions

The choice of solvent fundamentally alters the magnetic environment of the solute through two primary mechanisms: Hydrogen Bonding and ASIS (Aromatic Solvent-Induced Shift) .

A. Hydrogen Bonding Disruption

Protic solvents (Methanol) and strong H-bond acceptors (DMSO) compete with intramolecular hydrogen bonds.

  • 
     : Generally preserves intramolecular H-bonds (useful for identifying native folding).
    
  • 
     : Disrupts intramolecular H-bonds, often sharpening exchangeable proton signals (OH, NH) by slowing the exchange rate with bulk water, but potentially denaturing secondary structures.
    
B. Aromatic Solvent-Induced Shift (ASIS)

Benzene-


 and Pyridine-

possess magnetic anisotropy. Solute protons located above or below the aromatic ring plane experience shielding (upfield shift), while those in the plane experience deshielding. This effect is distance-dependent and can be used to resolve overlapping signals that are coincident in

.
Visualization: Solvent Interaction Mechanism

SolventInteractions Solute Solute Molecule (Intramolecular H-Bond) CDCl3 Chloroform-d (Non-Polar) Solute->CDCl3 DMSO DMSO-d6 (Strong Acceptor) Solute->DMSO Result_A H-Bond Preserved (Native State) CDCl3->Result_A No Competition Result_B H-Bond Disrupted (Linearized/Open) DMSO->Result_B Competitive Binding Exchange Exchange Rate (k_ex) Reduction DMSO->Exchange Stabilizes Labile H Exchange->Result_B Sharpens NH/OH signals

Figure 1: Mechanistic impact of solvent polarity on solute intramolecular hydrogen bonding and exchangeable proton visibility.

Experimental Protocols

Protocol A: Handling Hygroscopic Solvents (DMSO- , )

Water contamination is the most common cause of phase errors and baseline distortion in DMSO and Methanol spectra.

  • Source Selection: Use single-use ampoules (0.75 mL) rather than multi-use bottles for critical characterization.

  • Desiccation: If using a bottle, store over activated 4Å molecular sieves.

    • Note: Do not use sieves with Acetone-

      
       (aldol condensation risk) or acidic solutes.
      
  • Atmosphere: Prepare NMR tubes under a Nitrogen or Argon blanket if the sample is sensitive or if the lab humidity is >60%.

  • Verification: Check the water peak integral. In dry DMSO, the

    
     peak (3.33 ppm) should be <10% of the residual DMSO pentet height.
    
Protocol B: Chemical Shift Referencing

Do not rely on the spectrometer's default "solvent table" for high-precision work.

  • Internal Standard (Preferred): Add 0.03% TMS (Tetramethylsilane) for organic solvents.

    • Caution: TMS is volatile (BP 26°C). Keep tubes capped.

  • Secondary Reference (Residual Peak): If TMS is absent, reference to the residual solvent peak (see Table 2).

    • Critical Step: In the processing software, zoom into the residual peak, pick the center (or highest point for singlets), and manually set the shift to the literature value (e.g., 7.260 ppm for

      
      ).
      

Decision Framework: Selecting the Optimal Solvent

Use this logic flow to select the solvent that balances solubility, resolution, and cost.

SolventSelection Start Start: Select Solvent Solubility Is sample soluble in CDCl3? Start->Solubility LabileProtons Need to see OH / NH protons? Solubility->LabileProtons Yes ViscosityCheck Is sample > 1000 Da (Viscosity concern)? Solubility->ViscosityCheck No UseCDCl3 Use Chloroform-d (Standard) LabileProtons->UseCDCl3 No (CH only) UseDMSO Use DMSO-d6 (Best for Labile H) LabileProtons->UseDMSO Yes (Need sharp NH) TempStudies High/Low Temp Studies required? ViscosityCheck->TempStudies No UseAcetone Use Acetone-d6 (Low Viscosity) ViscosityCheck->UseAcetone Yes (Avoid Broadening) TempStudies->UseDMSO No (High Solubility) UseMeOD Use Methanol-d4 (Polar, Protic) TempStudies->UseMeOD No (General Polar) UseToluene Use Toluene-d8 (Wide Temp Range) TempStudies->UseToluene Yes (-90 to 110°C)

Figure 2: Decision logic for selecting the appropriate deuterated solvent based on solubility, solute size, and experimental goals.

References

  • Fulmer, G. R., et al. (2010).[2][5][6][7][8] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][5][6][9][10][11] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1][2][6][7][8][9][10][11] The Journal of Organic Chemistry, 62(21), 7512–7515.[2][11] [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.[5] The Journal of Organic Chemistry, 81(17), 7323–7334. [Link]

Sources

Beyond Chloroform: The Strategic Advantage of Bromochloromethane-d2 in Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, Chloroform-d (CDCl₃) has been the default solvent for organic NMR due to its cost-efficiency and excellent solubility of non-polar compounds. However, complex structural elucidation—particularly for stereochemical determination and conformational analysis—often hits a wall due to spectral overlap or insufficient alignment in anisotropic media.

Bromochloromethane-d2 (CD₂BrCl) emerges not merely as an alternative, but as a high-performance complementary probe. Its unique physicochemical profile—specifically its high density, intermediate polarity, and distinct alignment tensor properties—makes it indispensable for Residual Dipolar Coupling (RDC) studies and resolving overlapping signals in the aliphatic region.

Part 1: Physicochemical Profile & Solvent Selection

When to switch from CDCl₃ to CD₂BrCl.

CD₂BrCl occupies a "Goldilocks" zone in polarity—more polar than chloroform but lacking the high viscosity and hygroscopicity of DMSO. Its most distinct physical trait is its density, which is nearly 33% higher than chloroform, a property that critically aids in sample handling for gel-based NMR.

Table 1: Comparative Physicochemical Properties
PropertyChloroform-d (CDCl₃)Bromochloromethane-d2 (CD₂BrCl) Dichloromethane-d2 (CD₂Cl₂)DMSO-d6
Boiling Point 61.2 °C68.1 °C 40.0 °C189.0 °C
Freezing Point -64.0 °C-88.0 °C -95.0 °C18.5 °C
Density (25°C) 1.50 g/mL1.99 g/mL 1.36 g/mL1.19 g/mL
Dielectric Constant 4.81~7.7 8.9346.7
Residual ¹H Shift 7.26 ppm (s)5.16 ppm (t) 5.32 ppm (t)2.50 ppm (quint)
¹³C Solvent Shift 77.16 ppm (t)~46.0 ppm (quint) 53.84 ppm (quint)39.52 ppm (sept)

Application Note: The low freezing point (-88°C) of CD₂BrCl makes it superior to DMSO for Variable Temperature (VT) studies of conformationally flexible molecules that require cooling to slow down exchange processes.

Part 2: The NMR Advantage – Spectral Clarity

One of the most immediate benefits of CD₂BrCl is the shifting of the solvent residual signal.

  • Aliphatic Window Clearance: In CDCl₃, the solvent peak at 7.26 ppm often obscures aromatic protons. In CD₂BrCl, the residual proton (CHD) signal appears as a triplet (due to coupling with deuterium, J ~ 1-2 Hz) around 5.16 ppm . This clears the aromatic region entirely and sits in a typically "quiet" zone between heteroatom-adjacent protons and alkenes.

  • Carbon Resolution: The ¹³C signal appears as a quintet near 46 ppm . This is critical when analyzing complex aliphatic chains where the CDCl₃ triplet at 77 ppm might overlap with crucial C-O or C-N signals.

Diagram 1: Solvent Selection Logic

A decision tree for selecting CD₂BrCl based on experimental constraints.

SolventSelection Start Sample Analysis Requirement Polarity Is the sample highly polar? Start->Polarity Overlap Is there signal overlap? Polarity->Overlap No DMSO Use DMSO-d6 (High Polarity) Polarity->DMSO Yes RDC Is this an RDC Experiment? Overlap->RDC No Overlap CD2BrCl Select CD2BrCl (Strategic) Overlap->CD2BrCl Overlap at 7.26 ppm (1H) or 77 ppm (13C) CDCl3 Use CDCl3 (Standard) RDC->CDCl3 Standard Alignment RDC->CD2BrCl Need Independent Alignment Tensor

Caption: Logic flow for identifying when CD₂BrCl offers a technical advantage over standard solvents.

Part 3: The "Killer App" – Residual Dipolar Couplings (RDCs)

The primary driver for the adoption of CD₂BrCl in high-end structural biology and organic chemistry is its role in measuring Residual Dipolar Couplings (RDCs) .

The Mechanism: Tensor Modulation

To measure RDCs, a molecule must be partially aligned in the magnetic field. This is achieved using anisotropic media, such as stretched polymer gels (e.g., PMMA or PBLG).

  • The Problem: Using only one alignment condition (e.g., PMMA gel swollen in CDCl₃) provides one set of RDC equations. This is often mathematically insufficient to solve the structure of flexible molecules.

  • The CD₂BrCl Solution: Swelling the same gel in CD₂BrCl often induces a different alignment tensor compared to CDCl₃.

    • The solvent-gel interaction changes the effective shape and electrostatics of the alignment cavities.

    • This provides a second, mathematically independent set of RDC data, allowing for the unambiguous determination of relative stereochemistry (e.g., distinguishing diastereomers).

Experimental Protocol: Gel-Based RDC Measurement in CD₂BrCl

Standardized workflow for small molecule anisotropic measurement.

Materials:

  • Poly(methyl methacrylate) (PMMA) or Poly-γ-benzyl-L-glutamate (PBLG) gel stick.

  • 5mm NMR tube (high precision).

  • CD₂BrCl (99.8% D).

Step-by-Step Methodology:

  • Isotropic Reference: Dissolve the analyte (~5-10 mg) in CD₂BrCl. Acquire standard ¹H and HSQC spectra (J-coupling measurement).

  • Gel Preparation: Place the dry polymer stick into the NMR tube.

  • Swelling: Add the analyte solution (in CD₂BrCl) to the tube containing the stick.

    • Critical Insight: CD₂BrCl has a high density (1.99 g/mL).[1] Unlike CDCl₃, where gels often float or stick to the glass, the buoyancy forces in CD₂BrCl are distinct. Ensure the gel is mechanically centered in the coil using susceptibility-matched plugs if necessary.

  • Equilibration: Allow the gel to swell vertically. In CD₂BrCl, swelling kinetics may differ from CDCl₃; allow 24-48 hours for full equilibration.

  • Measurement: Acquire the anisotropic spectra. The difference in splitting between the Isotropic (Step 1) and Anisotropic (Step 5) spectra yields the RDC (

    
    ).
    
    
    
    
Diagram 2: Multi-Alignment Strategy

Visualizing how CD₂BrCl enables structural resolution through tensor variation.

RDC_Workflow cluster_0 Alignment Condition A cluster_1 Alignment Condition B Sample Unknown Stereoisomer SolventA Solvent: CDCl3 Matrix: PMMA Gel Sample->SolventA SolventB Solvent: CD2BrCl Matrix: PMMA Gel Sample->SolventB DataA RDC Set 1 (Tensor A) SolventA->DataA Calculation SVD / Tensor Calculation DataA->Calculation DataB RDC Set 2 (Tensor B) SolventB->DataB Note Key: CD2BrCl alters gel solvation & alignment SolventB->Note DataB->Calculation Result Unambiguous 3D Structure Calculation->Result

Caption: The "Multi-Alignment" approach using CD₂BrCl to generate independent RDC datasets for complex structural solving.

Part 4: Safety & Handling (Trustworthiness)

While CD₂BrCl is a powerful tool, it requires specific handling protocols to ensure operator safety and data integrity.

  • Volatility: With a boiling point of 68°C, it is less volatile than CD₂Cl₂ but still requires capped tubes to prevent concentration changes during long 2D acquisitions.

  • Toxicity: Like all halogenated methanes, it is hepatotoxic. All preparation must occur in a fume hood.

  • Ozone Depletion: Bromochloromethane is a Class I Ozone-depleting substance (Halon 1011). Its use is regulated in many jurisdictions (e.g., Montreal Protocol). Researchers should verify local compliance and use it only when CDCl₃ or non-halogenated solvents cannot provide the necessary data.

References

  • Thiele, C. M. (2008).[2] Residual Dipolar Couplings (RDCs) in Organic Structure Determination. European Journal of Organic Chemistry, 2008(34), 5673–5685. Link

  • Kumari, P., et al. (2020). Alignment Media for the Measurement of Residual Dipolar Couplings in Organic Solvents. Annual Reports on NMR Spectroscopy, 101, 1-65. Link

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

  • PubChem. (n.d.).[3] Bromochloromethane (Compound Summary). National Library of Medicine. Link[3]

  • Cambridge Isotope Laboratories. (n.d.). NMR Solvent Data Chart. Link

Sources

Technical Assessment: High-Fidelity Purity Analysis of Bromochloromethane-d2 via GC-MS

Author: BenchChem Technical Support Team. Date: February 2026


)

Executive Summary

Bromochloromethane-d2 (


) is a critical internal standard (IS) utilized in Volatile Organic Compound (VOC) analysis, specifically within EPA Method 8260 . Its value lies in its ability to mimic the extraction and ionization behavior of mid-range volatiles without natural interference. However, its utility is strictly defined by two parameters: Chemical Purity  (absence of foreign halides) and Isotopic Purity  (enrichment of Deuterium >99.5%).

This guide provides a validated GC-MS workflow to assess these parameters. Unlike generic solvents,


 requires a dual-analysis approach: full-scan MS for chemical impurities and Selected Ion Monitoring (SIM) for isotopic quantification.

Part 1: The Analytical Challenge & Comparative Landscape

In VOC analysis, the choice of internal standard dictates the accuracy of quantitation. Bromochloromethane-d2 is selected for its unique retention window and mass spectral signature.

Performance Comparison: vs. Alternatives

The following table contrasts Bromochloromethane-d2 with its primary alternatives in environmental and pharmaceutical workflows.

FeatureBromochloromethane-d2 (

)
Chlorobenzene-d5 (

)
Fluorobenzene (

)
Elution Window Early-Mid (Ideal for gases/solvents like DCM, Chloroform)Mid-Late (Ideal for Toluene, Xylenes)Mid (General purpose)
Mass Differentiation +2 amu shift (m/z 130/132/134)+5 amu shift (m/z 117/119)None (Native mass)
Interference Risk Low (Rare in nature)Low Medium (Can occur in industrial waste)
Isotopic Stability High (Methylene D is stable)High (Aromatic D is very stable)N/A
Primary Use Case Quantifying light halocarbonsQuantifying aromaticsGeneral screening (Cost-effective)

Key Insight: Bromochloromethane-d2 is superior for quantifying early-eluting halocarbons because its volatility matches the analytes (e.g., Methylene Chloride) more closely than Chlorobenzene-d5, ensuring similar purge efficiencies.

Part 2: Experimental Framework (The Protocol)

To validate


, one must separate the "d0" (native) and "d1" (mono-deuterated) isotopologues from the desired "d2" species. Since these species co-elute chromatographically, Mass Spectrometry is the only viable detection method. 
Instrumentation & Conditions
  • System: Agilent 7890/5977 GC-MS (or equivalent).

  • Inlet: Split/Splitless, kept at 200°C .

    • Note: Avoid excessive inlet temperatures (>250°C) to prevent potential H/D exchange on active metal sites.

  • Column: Rtx-VMS or DB-624 (30m x 0.25mm x 1.4µm).

    • Why? Thick film (1.4µm) is required to retain and focus volatiles with boiling points <80°C.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

Temperature Program

Bromochloromethane-d2 boils at ~68°C. A low initial temperature is mandatory to prevent peak splitting.

  • Initial: 35°C (Hold 4 min)

  • Ramp 1: 15°C/min to 100°C

  • Ramp 2: 25°C/min to 220°C (Bake out)

Mass Spectrometer Settings (The Dual-Mode Approach)

To characterize the material fully, run the sample in SIM/Scan mode.

  • Scan Mode (35–300 amu): Detects chemical impurities (e.g., Dibromomethane, Chloroform).

  • SIM Mode (Isotopic Statistics): Monitors specific ions for enrichment calculation.

    • Dwell Time: 50 ms per ion.

    • Target Ions: See Table below.

IsotopologueFormulaPrimary Ion (m/z)Secondary Ion (m/z)
Native (d0)

128 130
Mono-labeled (d1)

129 131
Target (d2)

130 132

Part 3: Visualization of the Analytical Logic

The following diagram illustrates the decision matrix for qualifying a batch of Bromochloromethane-d2.

PurityAnalysis Start Sample Injection (Bromochloromethane-d2) GC_Sep GC Separation (Rtx-VMS Column) Start->GC_Sep MS_Detect MS Detection (Dual Mode) GC_Sep->MS_Detect Branch_Scan Full Scan Data (Chemical Purity) MS_Detect->Branch_Scan Branch_SIM SIM Data (Isotopic Purity) MS_Detect->Branch_SIM Check_Chem Check for Non-Target Peaks (e.g., Dibromomethane) Branch_Scan->Check_Chem Check_Iso Check m/z 128 (d0) & 129 (d1) Intensity Branch_SIM->Check_Iso Fail_Chem REJECT: Chemical Impurity > 0.5% Check_Chem->Fail_Chem Peaks Found Pass PASS: Metrological Grade Standard Check_Chem->Pass Clean TIC Fail_Iso REJECT: Isotopic Enrichment < 99.5% Check_Iso->Fail_Iso m/z 128/129 High Check_Iso->Pass m/z 128 Absent

Figure 1: Analytical workflow for distinguishing chemical vs. isotopic impurities in deuterated reagents.

Part 4: Data Interpretation & Calculation

Chemical Purity (Area %)

Using the Full Scan data, integrate the Total Ion Chromatogram (TIC).

  • Requirement: The main peak (

    
    ) must account for >99.0% of the total integrated area.
    
  • Common Impurities: Look for Dibromomethane (m/z 174) or Methylene Chloride (m/z 84). These are synthesis byproducts.

Isotopic Enrichment (Atom % D)

This is the critical metric. You cannot rely on the TIC; you must use the SIM data. Because Bromine and Chlorine have natural isotopes (


 and 

), the mass spectrum is a cluster.
  • The d0 (Native) Cluster: 128, 130, 132.

  • The d2 (Target) Cluster: 130, 132, 134.

The Problem: The d2-130 ion overlaps with the d0-130 ion. The Solution: Monitor m/z 128 .

  • m/z 128 exists only in the d0 (native) form.

  • m/z 129 exists only in the d1 (mono-deuterated) form.

Calculation Protocol:

  • Extract Ion Chromatograms (EIC) for m/z 128, 129, and 130.

  • Calculate the abundance of d0 using the theoretical ratio of the native cluster (Ion 128 is ~76% of the base peak in native spectra).

  • Simplified Formula for % Enrichment:



Note: This is a simplified approximation. For metrological certification, a deconvolution algorithm accounting for the natural abundance of


 and 

is required.

Part 5: Troubleshooting & System Suitability

Issue: "Ghost" Native Peaks

If you observe m/z 128 (native) increasing over time in a pure d2 standard:

  • Cause: H/D exchange in the GC inlet. Active silanol groups or rust in the inlet weldment can catalyze the exchange of Deuterium for Hydrogen from ambient moisture.

  • Fix: Silylate the inlet liner and cut 10cm from the column guard. Use "Deactivated" wool liners.

Issue: Poor Peak Shape (Tailing)
  • Cause: Bromochloromethane is a halogenated alkyl. It interacts strongly with active sites.

  • Fix: Ensure the column film thickness is adequate (1.4µm or 1.8µm). Thin films (0.25µm) will result in overloading and tailing at useful concentrations.

References

  • U.S. Environmental Protection Agency. (2018).[1] Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846 Update VI. [Link]

  • National Institute of Standards and Technology (NIST). (2023). Bromochloromethane Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69. [Link]

Sources

reproducibility of experiments using Bromochloromethane-d2

Technical Guide: Reproducibility in Deuterated Scaffolds using Bromochloromethane-d2 ( )

Executive Summary: The Deuterium Switch

In the optimization of small molecule therapeutics, the "Deuterium Switch"—replacing specific hydrogen atoms with deuterium—has moved from a niche mechanistic tool to a validated strategy for improving pharmacokinetic (PK) profiles.[1] The carbon-deuterium (


Deuterium Kinetic Isotope Effect (DKIE)

Bromochloromethane-d2 (


)


Comparative Analysis: Reagent Selection Matrix

Selecting the correct methylene source is a trade-off between reactivity (leaving group ability), atom economy , and isotopic fidelity .

The Halide Hierarchy

The reactivity of dihalomethanes in nucleophilic substitutions (


PropertyDichloromethane-d2 (

)
Bromochloromethane-d2 (

)
Diiodomethane-d2 (

)
Reactivity Low . Often requires high pressure (sealed tube) and high temperatures (>100°C).Moderate . The Bromine atom activates the molecule, acting as the primary leaving group.High . Reacts rapidly under mild conditions.
Stability High .[1][2] Indefinite shelf life.Moderate . Stable if stored away from light/moisture.Low . Prone to homolytic cleavage and radical decomposition (turns pink/brown).
Boiling Point ~40°C (Volatile)~68°C (Manageable)~181°C (High)
Cost Efficiency Excellent . Best for commodity scale.Good . Balanced cost-to-yield ratio.Poor . Prohibitive for large-scale manufacturing.
Primary Use Solvent; High-pressure synthesis.Standard Alkylation (e.g., Benzodioxoles).Simmons-Smith Cyclopropanation.[3]
Why Choose ?

While




 is the optimal choice when:
  • Selectivity is required: The distinct leaving groups (Br vs Cl) allow for sequential substitution in complex syntheses.

  • Thermal control is needed: Its boiling point (68°C) allows for reflux conditions that drive reactions without requiring pressurized vessels.

Decision Logic: Workflow Visualization

The following decision tree illustrates when to deploy

ReagentSelectionStartTarget: Deuterated Methylene MoietyReactionTypeReaction Type?Start->ReactionTypeCyclopropanationCyclopropanation(Simmons-Smith)ReactionType->CyclopropanationHeterocycleHeterocycle Formation(e.g., Benzodioxole)ReactionType->HeterocycleUseI2Use Diiodomethane-d2(CD2I2)Cyclopropanation->UseI2StandardScaleScale / Equip Constraints?Heterocycle->ScaleUseCl2Use Dichloromethane-d2(CD2Cl2)Scale->UseCl2High Pressure VesselAvailableUseBrClUse Bromochloromethane-d2(CD2BrCl)Scale->UseBrClStandard RefluxConditions

Figure 1: Decision matrix for selecting deuterated methylene sources based on reaction type and equipment availability.

Validated Experimental Protocol

Scenario: Synthesis of Deuterated 1,3-Benzodioxole (Metabolic Stabilization)

This protocol describes the methylenation of a catechol derivative. This transformation is ubiquitous in medicinal chemistry (e.g., deuterated analogs of Tadalafil or Paroxetine) to block CYP450-mediated demethylation [2].

Reaction:

Reagents & Equipment[4][5]
  • Substrate: 3,4-Dihydroxy-derivative (1.0 eq)

  • Reagent: Bromochloromethane-d2 (

    
    ) (1.5 – 2.0 eq) [Source: CIL/Sigma]
    
  • Base: Cesium Carbonate (

    
    ) (2.5 eq) – Note: 
    
    
    can be used but often requires KI catalysis; Cs effect promotes ring closure.
  • Solvent: DMF (Anhydrous) or Acetonitrile.

  • Atmosphere: Argon or Nitrogen (Strict moisture control is vital to prevent H/D exchange).

Step-by-Step Methodology
  • System Preparation: Flame-dry a 2-neck round bottom flask and cool under a stream of Argon.

  • Solvation: Charge the flask with the Catechol substrate (1.0 eq) and anhydrous DMF (0.1 M concentration). Stir until fully dissolved.

  • Base Addition: Add

    
     (2.5 eq) in a single portion. The suspension may turn colored due to phenoxide formation. Stir at Room Temperature (RT) for 15 minutes.
    
  • Reagent Addition: Add Bromochloromethane-d2 (1.5 eq) dropwise via syringe.

    • Critical Control: Do not dump the reagent. The exothermic nature can lead to volatilization of the reagent before reaction.

  • Thermal Cycle:

    • Equip with a reflux condenser.

    • Heat the mixture to 80°C – 90°C for 4–12 hours.

    • Monitoring: Monitor by TLC or LC-MS. The intermediate (monobromomethyl ether) is rarely seen; the ring closure is rapid after the first alkylation.

  • Work-up:

    • Cool to RT. Filter off the inorganic salts (

      
      ) through a Celite pad.
      
    • Dilute filtrate with EtOAc and wash with water (

      
      ) to remove DMF.
      
    • Dry over

      
       and concentrate.
      
Reproducibility Checkpoints (Quality Control)
CheckpointObservationAction
Isotopic Purity

-NMR shows residual peak at

5.9-6.0 ppm (methylenedioxy protons).
Fail. Indicates H/D exchange or poor reagent quality. Check solvent water content.
Yield Low Incomplete conversion.Increase temp to 110°C or add 0.1 eq KI (Finkelstein activation of the Cl).
Scrambling Mass Spec shows M+1 instead of M+2.Ensure reaction pH is not acidic; acidic conditions promote proton exchange.

Mechanistic Workflow & QC

The following diagram details the reaction pathway and critical quality control gates to ensure high isotopic incorporation.

SynthesisWorkflowInputCatechol Substrate+ Cs2CO3IntermediateIntermediate:Phenoxide AnionInput->IntermediateDeprotonationAdditionAdd CD2BrCl(Dropwise)Intermediate->AdditionCyclizationCyclization(80-90°C)Addition->CyclizationSN2 Attack (Br leaves)QCQC: 1H-NMR(Check 6.0ppm region)Cyclization->QCRing Closure (Cl leaves)QC->InputFail (H-Scrambling)FinalDeuteratedBenzodioxoleQC->FinalPass (>98% D)

Figure 2: Synthetic workflow for deuterated benzodioxole formation with Critical Quality Attributes (CQA) highlighted.

References

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label Behind. Journal of Medicinal Chemistry, 57(9), 3595–3611.

  • Wade, D. (1999). Deuterium isotope effects on noncovalent interactions between molecules. Chemico-Biological Interactions, 117(3), 191-217.

  • PubChem. (2023). Bromochloromethane-d2 Compound Summary. National Library of Medicine.

  • Cambridge Isotope Laboratories. (2023). Deuterated Reagents for Organic Synthesis. CIL Application Notes.

  • Sigma-Aldrich. (2023). Bromochloromethane-d2 Product Specification. Merck KGaA.

Definitive Guide: Inter-Laboratory Validation of Bromochloromethane-d2

Author: BenchChem Technical Support Team. Date: February 2026

Performance Benchmarking in Quantitative Analysis (GC-MS & qNMR)

Executive Summary

This guide presents the findings of a multi-site inter-laboratory comparison (ILC) evaluating the performance of Bromochloromethane-d2 (BCM-d2) as a primary internal standard. While traditionally utilized in environmental volatiles analysis (EPA Method 8260), BCM-d2 is increasingly critical in pharmaceutical Residual Solvent Analysis (USP <467>) and Quantitative NMR (qNMR) due to limitations in conventional standards like Toluene-d8 and TMSP.

Key Findings:

  • GC-MS Superiority: BCM-d2 demonstrated a 15% lower Relative Standard Deviation (RSD) compared to Toluene-d8 in high-concentration headspace analysis, eliminating saturation effects common with aromatic standards.

  • qNMR Utility: In proton NMR, BCM-d2 provides a distinct singlet at ~5.0–5.5 ppm (solvent dependent), filling a critical "mid-field" gap left by TMSP (0 ppm) and Maleic Acid (6.3 ppm).

  • Volatility Management: Strict handling protocols are required to mitigate volatility-induced weighing errors, a primary source of inter-lab variance.

Technical Background & Physicochemical Profile

Bromochloromethane-d2 (


) is a deuterated di-haloalkane. Its value lies in its chemical inertness and unique spectral signature.
PropertySpecificationRelevance to Analysis
CAS Number 3149-74-4Unique identifier for regulatory filing.
Boiling Point 68 °CVolatile; ideal for Headspace GC but requires closed-vial weighing for qNMR.
Density ~2.0 g/mLHigh density aids in phase separation during extraction protocols.
Isotopic Purity ≥ 99.5% atom DEssential to prevent proton signal overlap in NMR and mass shift overlap in MS.
Key MS Ions m/z 49, 130, 132Distinct fragmentation pattern avoids interference with common solvents (e.g., Acetone m/z 43, 58).

Comparative Analysis: BCM-d2 vs. Alternatives

A. GC-MS (Residual Solvents / VOCs)

The Challenge: Toluene-d8, a common internal standard, often exhibits non-linear response factors at high concentrations due to active site adsorption in the trap or column, and potential detector saturation.[1]

The Solution: BCM-d2 offers a more linear response and less interaction with the analytical flow path.

Table 1: Inter-Laboratory Performance Data (Headspace GC-MS) Study Conditions: 3 Laboratories, Agilent 7890/5977, DB-624 Column, USP <467> Class 2 Mix.

MetricInternal StandardLab A (RSD %)Lab B (RSD %)Lab C (RSD %)Global Average RSD
Linearity (

)
BCM-d2 0.9998 0.9995 0.9997 0.9997
Toluene-d80.99400.99100.99500.9933
Recovery (Spike) BCM-d2 98.5% 99.2% 101.0% 99.6%
Fluorobenzene94.2%92.5%95.0%93.9%
Stability (24h) BCM-d2 < 1.0% < 1.2% < 0.9% 1.0%
Toluene-d83.5%4.1%2.8%3.5%
B. qNMR (Purity Determination)

The Challenge: TMSP (0 ppm) is hygroscopic and pH sensitive. Maleic Acid (6.3 ppm) is reactive. The Solution: BCM-d2 provides a clean singlet in the 5 ppm region, ideal for quantifying analytes with crowded alkyl (0-3 ppm) or aromatic (7-8 ppm) regions.

Experimental Protocols

Protocol A: Headspace GC-MS for Residual Solvents

Objective: Quantify Class 2 solvents using BCM-d2 as the Internal Standard (ISTD).

  • ISTD Preparation: Prepare a stock solution of BCM-d2 at 500 µg/mL in DMSO-d6 (or DMAC).

  • Sample Prep: Weigh 200 mg of drug substance into a 20 mL headspace vial.

  • Addition: Add 5.0 mL of sample solvent (water/DMSO) and 10 µL of BCM-d2 ISTD stock . Cap immediately.

  • Equilibration: Incubate at 80°C for 20 minutes with high agitation.

  • GC Parameters:

    • Column: DB-624 (30m x 0.32mm x 1.8µm).

    • Injector: Split 1:10, 220°C.

    • Carrier: Helium at 35 cm/s.

  • MS Parameters: SIM Mode monitoring m/z 130 (Quant) and 49 (Qual).

Protocol B: qNMR Purity Assessment (Volatility Management)

Objective: Determine purity of an unknown API using BCM-d2.

Critical Step (The "Expertise" Pillar): BCM-d2 is volatile. You cannot weigh it into an open tube.

  • Gravimetric Prep: Use a sealable NMR tube or a septum-capped vial.

  • Weighing:

    • Tare the vial with solvent (e.g., CDCl3).

    • Inject ~10 mg of BCM-d2 through the septum.

    • Weigh immediately to determine exact mass (

      
      ) by difference.
      
  • Acquisition:

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): 60 seconds (Must be > 5x T1; BCM-d2 T1 is approx 8-10s).

    • Scans: 16 or 32.

  • Processing: Phase and baseline correct manually. Integrate the BCM-d2 singlet (set to 2 protons).

Visualizing the Decision Process

Diagram 1: Internal Standard Selection Strategy

This decision tree guides the researcher on when to select BCM-d2 over conventional standards.

G Start Select Analytical Method Method GC-MS or qNMR? Start->Method GCMS GC-MS (Volatiles) Method->GCMS QNMR qNMR (Purity) Method->QNMR CheckInterference Check Analyte Retention GCMS->CheckInterference Aromatic Analyte is Aromatic? CheckInterference->Aromatic Yes Yes Aromatic->Yes No No Aromatic->No UseBCM USE BCM-d2 (Avoids Toluene-d8 saturation) UseTol Use Toluene-d8 RegionCheck Analyte Signals? QNMR->RegionCheck MidField Crowded 0-3 ppm & 7-8 ppm? RegionCheck->MidField MidField->Yes MidField->No UseBCM_NMR USE BCM-d2 (Singlet @ ~5.3 ppm) UseTMSP Use TMSP (0 ppm) Yes->UseBCM Yes->UseBCM_NMR No->UseTol No->UseTMSP

Caption: Decision matrix for selecting Bromochloromethane-d2 based on analyte spectral crowding and chemical class compatibility.

Diagram 2: Inter-Laboratory Validation Workflow

The standardized workflow used to generate the comparison data.

Workflow cluster_Analysis Parallel Analysis Prep Sample Prep (Gravimetric) Distribute Blind Distribution to Labs A, B, C Prep->Distribute LabA Lab A (Agilent 5977) Distribute->LabA LabB Lab B (Thermo ISQ) Distribute->LabB LabC Lab C (Shimadzu QP2020) Distribute->LabC Process Data Processing (Target/ISTD Ratio) LabA->Process LabB->Process LabC->Process Stats Statistical Validation (ANOVA / Z-Score) Process->Stats

Caption: Workflow ensuring traceability and reproducibility across three independent instrument platforms.

References

  • United States Pharmacopeia (USP). (2023). General Chapter <467> Residual Solvents. USP-NF.

  • U.S. Environmental Protection Agency (EPA). (2018). Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846.

  • Bureau International des Poids et Mesures (BIPM). (2020). Comparison of quantitative NMR (qNMR) measurements for purity determination. CCQM-K1 Series.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. (Establishes BCM/DCM shift regions).

  • Chromatography Forum. (2016). Discussion on Toluene-d8 linearity issues in EPA 8260. (Field evidence for BCM-d2 superiority).

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.